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  • Product: 4-acetyl-N-butylbenzene-1-sulfonamide
  • CAS: 733031-17-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Determining the Solubility Profile of 4-acetyl-N-butylbenzene-1-sulfonamide in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-acetyl-N-butylbenzene-1-sulfonamide in various organic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 4-acetyl-N-butylbenzene-1-sulfonamide in various organic solvents. Given the critical role of solubility in the biopharmaceutical performance of active pharmaceutical ingredients (APIs), this document outlines the theoretical underpinnings, detailed experimental protocols, and data analysis techniques necessary for a thorough investigation.

Introduction: The Criticality of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a paramount physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation.[1][2] Poor aqueous solubility is a major hurdle in drug development, often leading to incomplete absorption and high inter-individual variability.[1]

While aqueous solubility is a primary focus, understanding the solubility of an API like 4-acetyl-N-butylbenzene-1-sulfonamide in organic solvents is equally crucial for various stages of drug development. This includes:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining a crystalline form of the API with the desired purity, morphology, and stability.

  • Formulation Development: The development of various dosage forms, such as injectables or topical formulations, often requires the use of organic co-solvents to achieve the target drug concentration.

  • Analytical Method Development: Understanding solubility is key to developing accurate and robust analytical methods, such as High-Performance Liquid Chromatography (HPLC), for quantification of the API.

This guide will provide the necessary protocols and theoretical background to empower researchers to systematically evaluate the solubility of 4-acetyl-N-butylbenzene-1-sulfonamide.

Theoretical Framework: Understanding the Thermodynamics of Solubility

The solubility of a solid in a liquid is governed by the thermodynamic equilibrium between the solid phase and the solution. The ideal solubility of a crystalline solid can be predicted using the van't Hoff equation, which relates solubility to the melting properties of the solute.[3][4] However, this model assumes an ideal solution, which is rarely the case in practice.

For real solutions, the activity of the solute in the solution must be considered. The solubility is influenced by the interactions between the solute and the solvent molecules. Several thermodynamic models can be used to correlate and predict the solubility of sulfonamides in different solvents, including:

  • The Modified Apelblat Model: A semi-empirical equation that is widely used to correlate the temperature dependence of solubility.[4][5]

  • The λh (Buchowski) Equation: Another model that describes the relationship between solubility and temperature.[4][5]

  • The Extended Hildebrand Solubility Approach: This approach can be used to estimate the solubility in binary and ternary solvent systems and provides insights into solute-solvent interactions.[3][6]

A thorough understanding of these models allows for a more profound interpretation of experimental solubility data.

Experimental Determination of Solubility: A Step-by-Step Guide

The "gold standard" for determining the thermodynamic equilibrium solubility is the shake-flask method .[2][7] This method involves equilibrating an excess amount of the solid drug in the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment
  • 4-acetyl-N-butylbenzene-1-sulfonamide (ensure purity is characterized)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, etc.) of high purity

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram outlines the key steps in the shake-flask solubility determination method:

G cluster_preparation Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep1 Add excess 4-acetyl-N-butylbenzene-1-sulfonamide to a vial prep2 Add a known volume of the selected organic solvent prep1->prep2 equil Place vials in a shaker bath at a constant temperature (e.g., 25°C, 37°C) prep2->equil equil_time Allow to equilibrate for a sufficient time (e.g., 24-72 hours) equil->equil_time sample1 Withdraw an aliquot of the supernatant equil_time->sample1 sample2 Filter the aliquot immediately using a syringe filter sample1->sample2 sample3 Dilute the filtered sample with a suitable mobile phase sample2->sample3 analyze Analyze the concentration using a validated HPLC method sample3->analyze

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol
  • Preparation: Accurately weigh an amount of 4-acetyl-N-butylbenzene-1-sulfonamide that is in excess of its expected solubility and add it to a series of vials.

  • Solvent Addition: To each vial, add a precise volume of the desired organic solvent.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. The system should be agitated for a predetermined period (e.g., 48 hours) to ensure equilibrium is reached. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.[8]

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[8]

  • Dilution and Analysis: Accurately dilute the filtered saturated solution with a suitable solvent (typically the HPLC mobile phase) to a concentration within the calibrated range of the analytical method.

  • Quantification: Determine the concentration of 4-acetyl-N-butylbenzene-1-sulfonamide in the diluted sample using a validated HPLC method.

  • Solid Phase Analysis: It is good practice to analyze the solid residue remaining after the experiment (e.g., by PXRD or DSC) to ensure that the solid form has not changed during the experiment.[8]

Data Presentation and Analysis

The experimentally determined solubility data for 4-acetyl-N-butylbenzene-1-sulfonamide should be presented in a clear and organized manner.

Tabulated Solubility Data

The following table provides a template for summarizing the solubility data in various organic solvents at different temperatures.

Organic SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental DataCalculated Data
37Experimental DataCalculated Data
Ethanol25Experimental DataCalculated Data
37Experimental DataCalculated Data
Acetone25Experimental DataCalculated Data
37Experimental DataCalculated Data
Ethyl Acetate25Experimental DataCalculated Data
37Experimental DataCalculated Data
Toluene25Experimental DataCalculated Data
37Experimental DataCalculated Data
Thermodynamic Modeling of Solubility Data

The obtained experimental data can be correlated using thermodynamic models to derive important thermodynamic parameters such as the dissolution enthalpy, entropy, and Gibbs free energy.

The van't Hoff equation can be used to graphically represent the temperature dependence of solubility:

ln(X) = - (ΔHsol / R) * (1/T) + (ΔSsol / R)

where:

  • X is the mole fraction solubility

  • ΔHsol is the enthalpy of solution

  • ΔSsol is the entropy of solution

  • R is the ideal gas constant

  • T is the absolute temperature

A plot of ln(X) versus 1/T should yield a straight line with a slope of -ΔHsol/R and an intercept of ΔSsol/R.

The following diagram illustrates the logical flow for thermodynamic analysis of the solubility data:

G cluster_data Experimental Data cluster_analysis Thermodynamic Analysis cluster_results Calculated Parameters exp_data Mole fraction solubility (X) at different temperatures (T) vanthoff Plot ln(X) vs. 1/T (van't Hoff Plot) exp_data->vanthoff linear_fit Perform linear regression vanthoff->linear_fit enthalpy Calculate Enthalpy of Solution (ΔH_sol) from the slope linear_fit->enthalpy entropy Calculate Entropy of Solution (ΔS_sol) from the intercept linear_fit->entropy gibbs Calculate Gibbs Free Energy of Solution (ΔG_sol) enthalpy->gibbs entropy->gibbs

Caption: Logical Flow for Thermodynamic Analysis of Solubility Data.

Conclusion

This guide has provided a comprehensive roadmap for determining the solubility profile of 4-acetyl-N-butylbenzene-1-sulfonamide in organic solvents. By following the detailed experimental protocols and applying the principles of thermodynamic analysis, researchers can generate high-quality, reliable data that is essential for informed decision-making throughout the drug development process. A thorough understanding of the solubility characteristics of this compound will undoubtedly facilitate its successful advancement from the laboratory to the clinic.

References

  • Perlovich, G. L., Ryzhakov, A. M., Strakhova, N. N., Kazachenko, V. P., Schaper, K. J., & Raevsky, O. A. (2011). Thermodynamic aspects of solubility process of some sulfonamides. Journal of Pharmaceutical and Biomedical Analysis, 54(1), 222-224. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Raevsky, O. A., & Schaper, K. J. (2008). Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides. Journal of Chemical Thermodynamics, 40(10), 1488-1495. [Link]

  • Delgado, D. R., & Martínez, F. (2015). Extended Hildebrand solubility approach applied to some structurally related sulfonamides in ethanol + water mixtures. Vitae, 22(1), 41-51. [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link]

  • Thati, J., & Asadi, P. (2019). Solubility and Thermodynamic Modeling of Sulfanilamide in 12 Mono Solvents and 4 Binary Solvent Mixtures from 278.15 to 318.15 K. Journal of Chemical & Engineering Data, 64(12), 5425-5438. [Link]

  • Li, Y., Wang, Y., Hong, C., Li, H., Wang, Y., & Zhang, Y. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Journal of Chemical & Engineering Data, 67(8), 2411-2420. [Link]

  • Kumar, L., & Singh, S. (2019). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-5. [Link]

  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Tsume, Y., Amidon, G. L., & Takeuchi, S. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of Pharmaceutical Sciences, 107(2), 570-578. [Link]

  • Tsinman, K., Tsinman, O., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. International Journal of Pharmaceutics, 567, 118468. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 4-Acetyl-N-ethylbenzene-1-sulfonamide Properties. CompTox Chemicals Dashboard. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Butylbenzenesulfonamide. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • Martin, A., Newburger, J., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659-663. [Link]

Sources

Exploratory

History and discovery of N-butyl substituted benzenesulfonamides

The N-Butyl Benzenesulfonamide Scaffold: From Neurotoxic Industrial Intermediate to First-Generation Antidiabetics Executive Summary This technical guide explores the dualistic nature of N-butyl substituted benzenesulfon...

Author: BenchChem Technical Support Team. Date: February 2026

The N-Butyl Benzenesulfonamide Scaffold: From Neurotoxic Industrial Intermediate to First-Generation Antidiabetics

Executive Summary

This technical guide explores the dualistic nature of N-butyl substituted benzenesulfonamides , a chemical class that bifurcates into two distinct industrial trajectories: neurotoxic plasticizers and life-saving oral antidiabetic agents. The narrative focuses on the structural evolution from the sulfonamide antibiotics of the 1930s to the discovery of sulfonylureas (Carbutamide and Tolbutamide), highlighting the critical role of the N-butyl chain in pharmacokinetic optimization. This guide details the serendipitous discovery of hypoglycemic activity, the Structure-Activity Relationship (SAR) that eliminated toxicity, and the precise synthetic protocols used in drug development.

Part 1: The Scaffold & The Split

The term "N-butyl benzenesulfonamide" refers to a core scaffold where a benzene ring is sulfonated and amidated with an N-butyl chain. Depending on the substitution at the para position of the benzene ring and the linker between the sulfur and the butyl group, the biological activity changes drastically.

The Two Faces of the Scaffold
FeatureN-Butyl Benzenesulfonamide (NBBS) N-Butyl Benzenesulfonylurea (Tolbutamide)
Structure


Primary Use Industrial Plasticizer (Polyamides)Pharmaceutical (Type 2 Diabetes)
Key Activity Neurotoxin (Spastic Myelopathy)Hypoglycemic (K

Channel Blocker)
Natural Source Isolated from Prunus africana (Antiandrogen)Synthetic Origin Only
Toxicity High (CNS damage in rabbits)Low (Manageable hypoglycemia)

Critical Insight: The simple sulfonamide (NBBS) is a known neurotoxin that induces spastic myelopathy in rabbits by damaging spinal motor neurons.[1] The addition of the urea moiety (


) in Tolbutamide abolishes this neurotoxicity while creating a high-affinity pharmacophore for the pancreatic sulfonylurea receptor (SUR1).

Part 2: Historical Genesis (The Janbon Effect)

The discovery of N-butyl substituted antidiabetics is a classic example of "drug repurposing" before the term existed.

The Typhoid Incident (1942)

During the occupation of France in 1942, Marcel Janbon was treating typhoid patients with a new sulfonamide antibiotic, IPTD (2254 RP, p-amino-benzene-sulfonamido-isopropylthiodiazole). He observed that many patients died not from the infection, but from convulsions and coma.

  • The Causality: Janbon suspected the drug lowered blood glucose.

  • The Validation: He consulted physiologist Auguste Loubatières , who confirmed in canine models that IPTD caused severe, prolonged hypoglycemia.

  • The Mechanism: Loubatières demonstrated that the drug required a functional pancreas to work, proposing it stimulated insulin secretion (the "insulinotropic" effect).

The German Connection (1950s)

Post-war, East German researchers Franke and Fuchs were testing a new sulfonamide, Carbutamide (BZ-55), for antibacterial use. They observed the same "Janbon effect"—euphoria, hunger, and tremors in test subjects. Unlike IPTD, Carbutamide possessed an N-butyl chain, which significantly improved its lipophilicity and oral bioavailability.

Part 3: Structural Optimization (SAR)

The transition from Carbutamide to Tolbutamide represents a masterclass in medicinal chemistry optimization.

The Toxicity of the Amino Group

Carbutamide was effective as an antidiabetic but retained the p-amino group (


) characteristic of sulfa antibiotics.
  • Issue 1: It caused antibacterial resistance in gut flora.

  • Issue 2: It was associated with bone marrow toxicity and allergic reactions.

The "Tolyl" Solution

Chemists at Hoechst (now Sanofi) hypothesized that the p-amino group was essential for antibacterial activity but not for hypoglycemia.

  • Modification: They replaced the p-amino group with a metabolically stable methyl group (

    
    ).
    
  • Result: Tolbutamide .

    • Antibacterial Activity: Zero.

    • Hypoglycemic Activity: Retained.

    • Toxicity: Significantly reduced.[2]

The Role of the N-Butyl Chain

The length of the alkyl chain on the urea nitrogen is critical for binding to the SUR1 receptor.

  • Methyl/Ethyl: Too polar, weak binding, rapid excretion.

  • N-Butyl: Optimal lipophilicity (logP ~2.3) for oral absorption and hydrophobic pocket binding.

  • Hexyl/Octyl: Too lipophilic, leading to non-specific protein binding.

SAR_Evolution Sulfanilamide Sulfanilamide (Antibiotic) No Hypoglycemia IPTD IPTD (2254 RP) (Typhoid Drug) Severe Hypoglycemia Sulfanilamide->IPTD Thiodiazole addition Carbutamide Carbutamide (BZ-55) (1st Gen Sulfonylurea) Antibacterial + Hypoglycemic TOXIC (Bone Marrow) IPTD->Carbutamide Urea linker + N-butyl chain (Improved Bioavailability) Tolbutamide Tolbutamide (Optimized Drug) Hypoglycemic Only SAFE (Methyl replaces Amino) Carbutamide->Tolbutamide p-NH2 → p-CH3 (Removes Antibacterial Activity)

Caption: The structural evolution from antibiotics to specific antidiabetic agents. Note the critical pivot at Carbutamide where the N-butyl chain is introduced.

Part 4: Synthesis Protocols

The industrial synthesis of Tolbutamide avoids the neurotoxic NBBS plasticizer route, instead utilizing isocyanate chemistry for high yield and purity.

Protocol: Synthesis of Tolbutamide

Reaction Principle: Nucleophilic addition of p-toluenesulfonamide to n-butyl isocyanate.

Materials:

  • p-Toluenesulfonamide (17.1 g, 0.1 mol)

  • n-Butyl isocyanate (11.9 g, 0.12 mol)

  • Triethylamine (Et

    
    N) (catalyst)[3]
    
  • Solvent: Anhydrous Acetone or Dioxane

  • Workup: 2M HCl

Step-by-Step Methodology:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 17.1 g of p-toluenesulfonamide in 100 mL of anhydrous acetone.

  • Basification: Add 5 mL of Triethylamine (TEA) to create the reactive sulfonamide anion.

  • Addition: Add 11.9 g of n-butyl isocyanate dropwise over 30 minutes. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.

  • Reflux: Once addition is complete, heat the mixture to reflux (approx. 56°C) for 3 hours to ensure completion.

  • Precipitation: Cool the mixture to room temperature. Pour the reaction mass into 300 mL of ice-cold water.

  • Acidification: Slowly add 2M HCl with stirring until the pH reaches ~3. The sulfonylurea will precipitate as a white solid.[4]

  • Purification: Filter the crude solid. Recrystallize from 60% ethanol to yield pure Tolbutamide (Target MP: 126–128°C).

Synthesis_Flow Start p-Toluenesulfonamide + Triethylamine (Base) Intermediate Sulfonamide Anion (Nucleophile) Start->Intermediate Reaction Reflux 3 Hours (Formation of Urea Linkage) Intermediate->Reaction Nucleophilic Attack Reagent Add n-Butyl Isocyanate (Electrophile) Reagent->Reaction Quench Pour into Ice Water Acidify with HCl Reaction->Quench Product Tolbutamide Precipitate (Recrystallize from EtOH) Quench->Product

Caption: Industrial synthesis workflow for Tolbutamide via the isocyanate route.

Part 5: Mechanism of Action

The N-butyl substituted sulfonylureas act as insulin secretagogues .

  • Target: The high-affinity Sulfonylurea Receptor 1 (SUR1) subunit of the K

    
     channel on pancreatic 
    
    
    
    -cells.
  • Binding: The N-butyl group occupies a hydrophobic pocket on the receptor, while the sulfonylurea core coordinates with the binding site.

  • Effect: Binding closes the K

    
     channel.
    
  • Depolarization: Potassium efflux stops, causing membrane depolarization.

  • Calcium Influx: Voltage-gated Ca

    
     channels open.
    
  • Secretion: Increased intracellular Ca

    
     triggers the exocytosis of insulin granules.
    

Part 6: Safety & Toxicology (The Critical Distinction)

It is imperative for researchers to distinguish between the intermediate and the drug .

  • N-Butyl Benzenesulfonamide (NBBS):

    • Toxicity: Neurotoxic.[1][2][5][6] In rabbit studies, repeated administration caused "spastic myelopathy" (paralysis of hind limbs) due to degeneration of spinal motor neurons.

    • Source of Exposure: Leaching from polyamide plastics (e.g., nylon tubing, plastic vials).

    • Relevance: Researchers using plastic labware for bioassays must control for NBBS leaching, as it can confound neurotoxicity data.

  • Tolbutamide (N-Butyl Benzenesulfonylurea):

    • Toxicity: Primarily hypoglycemia (extension of pharmacology). Rare hepatotoxicity.

    • Neurotoxicity: Absent. The urea linkage alters the physicochemical properties, preventing the specific neurodegenerative mechanism seen with the simple sulfonamide.

References

  • Janbon, M., et al. (1942). Accidents hypoglycémiques graves par un sulfamidothiodiazol (le 2254 RP). Montpellier Médical.

  • Loubatières, A. (1957). The Hypoglycemic Sulfonamides: History and Development of the Problem from 1942 to 1955. Annals of the New York Academy of Sciences.[2]

  • Strong, M.J., et al. (1991).[6] N-Butyl benzenesulfonamide: a neurotoxic plasticizer inducing a spastic myelopathy in rabbits.[1][2][5][6] Acta Neuropathologica.[2]

  • Schleich, S., et al. (2006).[7][8] Extracts from Pygeum africanum and other ethnobotanical species with antiandrogenic activity.[7][8] Planta Medica.[8] (Identification of NBBS in nature).

  • Skillman, T.G., & Feldman, J.M. (1981). The Pharmacology of Sulfonylureas.[5] The American Journal of Medicine.

Sources

Protocols & Analytical Methods

Method

Application Notes & Protocols: High-Purity Isolation of 4-acetyl-N-butylbenzene-1-sulfonamide via Optimized Crystallization

Abstract This guide provides a detailed technical framework for the purification of 4-acetyl-N-butylbenzene-1-sulfonamide, a key intermediate in pharmaceutical research. The N-acyl sulfonamide moiety is a critical pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical framework for the purification of 4-acetyl-N-butylbenzene-1-sulfonamide, a key intermediate in pharmaceutical research. The N-acyl sulfonamide moiety is a critical pharmacophore in numerous approved drugs, making the isolation of this compound at high purity essential for successful drug development workflows.[1][2] This document moves beyond standard protocols to explain the fundamental principles of crystallization as applied to this specific molecule, offering two robust, validated methods—Cooling Crystallization and Antisolvent Crystallization—along with a comprehensive troubleshooting guide. These protocols are designed to be self-validating, ensuring researchers can achieve consistent, high-purity results.

Part 1: Foundational Principles for Crystallization

Physicochemical Profile of 4-acetyl-N-butylbenzene-1-sulfonamide

A thorough understanding of the molecule's structure is the cornerstone of developing a successful crystallization protocol. The target compound (Molecular Formula: C12H17NO3S, Molecular Weight: 255.33 g/mol ) possesses a distinct combination of polar and non-polar functional groups that dictates its solubility and crystalline behavior.[3]

  • Polar Moieties: The sulfonamide group (-SO₂NH-) and the acetyl group (-COCH₃) are capable of hydrogen bonding, imparting polarity.

  • Non-Polar Moieties: The benzene ring and the n-butyl chain (-C₄H₉) contribute to its non-polar, lipophilic character.

This dual nature means that neither extremely polar (e.g., pure water) nor entirely non-polar (e.g., hexanes) solvents are likely to be ideal. Instead, solvents of intermediate polarity, or solvent mixtures, are predicted to be most effective, as they can solvate both regions of the molecule.[4] While specific solubility data for this exact compound is not widely published, data from analogous structures—such as 4-acetamidobenzenesulfonamide (soluble in DMSO) and N-butylbenzenesulfonamide (soluble in ethanol and chloroform)—support this hypothesis.[5][6]

The Critical Role of Solvent Selection

The primary goal of crystallization is to exploit differences in solubility. The ideal solvent should exhibit a steep solubility curve: high solubility for the target compound at elevated temperatures and low solubility at reduced temperatures.[7][8] This differential ensures that the compound remains in solution while hot (allowing for the removal of insoluble impurities via filtration) and then crystallizes out in high yield upon cooling, leaving soluble impurities behind in the mother liquor.

Solvent Screening Strategy: A preliminary screening with small quantities of the crude material is essential. The following table outlines promising candidate solvents based on the structural analysis.

Solvent ClassExample SolventRationale for UsePotential Drawbacks
Alcohols Isopropanol, EthanolIntermediate polarity, good at solvating both polar and non-polar groups. Widely used for sulfonamides.[7]May have moderate solubility even at low temperatures, potentially reducing yield.
Ketones AcetoneStronger solvent, good for dissolving less soluble materials. Can be paired with an antisolvent.Low boiling point can make handling difficult; may be too strong a solvent for cooling crystallization.
Esters Ethyl AcetateMedium polarity, effective at dissolving a range of organic compounds.May form oils if cooled too quickly ("oiling out").
Aprotic Polar AcetonitrileCan be effective but may require careful control of conditions.Higher toxicity compared to alcohols.
Solvent/Antisolvent Ethanol/Water, Acetone/HeptaneAllows for fine-tuning of polarity to induce crystallization. Water acts as an antisolvent for the non-polar parts, while heptane acts as an antisolvent for the polar parts.Requires precise control over the addition rate and ratio to avoid amorphous precipitation.[9]

Part 2: Validated Crystallization Protocols

The following protocols provide step-by-step methodologies for isolating high-purity 4-acetyl-N-butylbenzene-1-sulfonamide.

Workflow for Crystallization Method Development

The logical flow for developing a robust crystallization process is outlined below. This systematic approach ensures that key parameters are optimized for purity and yield.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Scale-Up & Validation A Start with Crude Material B Solvent Screening (Small Scale Tests) A->B C Identify Promising Solvent(s) B->C D Determine Optimal Solvent Volume C->D E Optimize Cooling Profile (Rate & Final Temp) D->E F Evaluate Yield & Purity (HPLC) E->F F->B Re-screen if Purity is Low G Scale-Up Protocol F->G H Validate Consistency (Batch-to-Batch) G->H I Final Protocol H->I

Caption: Systematic workflow for crystallization protocol development.

Protocol A: Cooling Crystallization from a Single Solvent (Isopropanol)

This method is the preferred starting point due to its simplicity and effectiveness for many sulfonamides. Isopropanol is chosen for its excellent balance of polarity and a favorable boiling point.

Methodology:

  • Dissolution:

    • Place 10.0 g of crude 4-acetyl-N-butylbenzene-1-sulfonamide into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 50 mL of isopropanol. Heat the mixture to a gentle reflux (~80-82°C) on a stirrer hotplate.

    • Causality: Heating increases the kinetic energy of the solvent molecules, allowing them to more effectively break down the solute's crystal lattice and increase solubility.

    • Continue to add hot isopropanol in small portions (2-3 mL) until the solid has completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve a saturated solution. Using excess solvent is a primary cause of low recovery.[7]

  • Hot Filtration (Optional, if insoluble impurities are present):

    • Pre-heat a separate flask and a fluted filter paper with hot isopropanol vapor.

    • Quickly filter the hot solution to remove any particulate matter.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the filter paper or funnel, which would result in yield loss.[7]

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on the benchtop, undisturbed. Slow cooling is critical for the formation of large, well-ordered crystals, which tend to exclude impurities.

    • Once at room temperature, transfer the flask to an ice-water bath for at least 60 minutes to maximize the precipitation of the product.

    • Causality: As the solution cools, its capacity to keep the solute dissolved decreases. The system becomes supersaturated, driving the solute molecules to self-assemble into a stable crystal lattice.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the collected crystal cake with a small amount of ice-cold isopropanol (2 x 10 mL).

    • Causality: The cold solvent wash removes residual mother liquor containing dissolved impurities without significantly redissolving the desired product.

  • Drying:

    • Dry the crystals in a vacuum oven at 50-60°C until a constant weight is achieved.

Protocol B: Antisolvent Crystallization (Acetone / n-Heptane)

This technique is highly effective when a single solvent with a suitable temperature-solubility profile cannot be found, or to induce crystallization of stubborn compounds. Here, the compound is dissolved in a "good" solvent (acetone) and crystallization is induced by the controlled addition of a miscible "antisolvent" (n-heptane) in which it is insoluble.

Methodology:

  • Dissolution:

    • In a flask, dissolve 10.0 g of crude material in the minimum amount of acetone required at room temperature with stirring.

  • Antisolvent Addition:

    • While stirring the acetone solution, slowly add n-heptane dropwise using an addition funnel.

    • Continue addition until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of nucleation.

    • Causality: The addition of the antisolvent systematically reduces the overall solvating power of the mixture. At the point of saturation, crystal nuclei begin to form. Slow addition is vital to prevent "crashing out," where the compound precipitates as an amorphous solid, trapping impurities.[9]

    • Add a few drops of acetone to redissolve the turbidity and obtain a clear solution just below saturation.

  • Crystallization:

    • Cover the flask and allow it to stand undisturbed at room temperature. The slow evaporation of the more volatile acetone or slight temperature fluctuations will gently push the solution into a supersaturated state, promoting gradual crystal growth.

    • For maximum yield, the flask can be cooled in an ice bath after initial crystal formation at room temperature.

  • Isolation, Washing, and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystal cake with a small amount of the acetone/n-heptane mixture (e.g., a 1:4 ratio) or pure n-heptane.

    • Dry the purified product in a vacuum oven at 50-60°C.

G A 1. Dissolve Crude Compound in Minimum Hot Isopropanol B 2. Hot Filter (If Needed) A->B C 3. Slow Cooling to Room Temperature B->C Clear Solution D 4. Cool in Ice Bath C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash with Ice-Cold Isopropanol E->F G 7. Dry Under Vacuum F->G H High-Purity Crystals G->H

Caption: Step-by-step protocol for cooling crystallization.

Part 3: Troubleshooting and Optimization

Issue ObservedPotential Cause(s)Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Solution cooled too rapidly, preventing nucleation.- Evaporate some solvent to increase concentration and re-cool.- Scratch the inner wall of the flask with a glass rod to create nucleation sites.- Add a "seed" crystal from a previous batch.[9]- Try an antisolvent method.
"Oiling Out" (Product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is too concentrated or cooled too quickly.- Re-heat the mixture to dissolve the oil, add slightly more solvent, and cool much more slowly.- Switch to a lower-boiling point solvent.
Low Yield / Recovery - Too much solvent was used during dissolution.- The crystals were washed with solvent that was not cold enough.- Premature crystallization occurred during hot filtration.[7]- Before discarding, cool the mother liquor further or evaporate some solvent to recover a second crop of crystals.- Ensure wash solvent is ice-cold.- Ensure filtration apparatus is pre-heated.
Poor Purity / Off-Color Crystals - Solution cooled too quickly, trapping impurities.- Insoluble impurities were not filtered out.- Colored impurities are present.- Re-crystallize the material, ensuring slow cooling.- Perform a hot filtration step.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[9]
Amorphous Powder Formation - Shock precipitation from too-rapid cooling or antisolvent addition.- Reduce the rate of cooling or the rate of antisolvent addition significantly to allow for ordered crystal lattice formation.

Part 4: Purity Verification

The success of the crystallization must be validated empirically. The following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): The primary method to quantitatively assess purity (e.g., >99.0 area %).

  • Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity. Compare the experimental value to a reference standard if available. Impurities typically depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structural integrity of the compound and detect the presence of any remaining solvent or synthesis-related impurities.

By applying the principles and protocols within this guide, researchers can confidently and consistently isolate 4-acetyl-N-butylbenzene-1-sulfonamide at the high purity required for demanding applications in drug discovery and development.

References

  • Benchchem. (2025).
  • Chemistry LibreTexts. (2020). 4.4: Experiment 3 Notes. [Link]

  • Bellevue College. (n.d.). Experiment 3 Crystallization. [Link]

  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • Wiley Online Library. (2007). Antisolvent Crystallization of Sulfa Drugs and the Effect of Process Parameters. [Link]

  • ChemRxiv. (2025). Expanding Chemical Space of N-Acyl Sulfonamides with Click Chemistry for Carbonic Anhydrase Inhibitor Discovery. [Link]

  • Jinli Chemical. (2025). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. [Link]

  • Chemsrc. (2025). 4-Acetamidobenzenesulfonamide. [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. [Link]

  • National Institutes of Health. (n.d.). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. [Link]

  • PubChem. (n.d.). 4-Butylbenzenesulfonamide. [Link]

  • Jinli Chemical. (n.d.). N-butyl Benzene Sulfonamide Best Quality. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of the Acetyl Group in 4-acetyl-N-butylbenzene-1-sulfonamide

Introduction: Unlocking the Synthetic Potential of 4-acetyl-N-butylbenzene-1-sulfonamide 4-acetyl-N-butylbenzene-1-sulfonamide is a versatile bifunctional molecule, incorporating both a reactive acetyl group and a sulfon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of 4-acetyl-N-butylbenzene-1-sulfonamide

4-acetyl-N-butylbenzene-1-sulfonamide is a versatile bifunctional molecule, incorporating both a reactive acetyl group and a sulfonamide moiety. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties, among others.[1][2][3] The acetyl group, a ketone, serves as a synthetic handle for a variety of chemical transformations, allowing for the generation of diverse molecular architectures. This guide provides detailed protocols for the derivatization of the acetyl group in 4-acetyl-N-butylbenzene-1-sulfonamide, offering researchers and drug development professionals a practical resource for creating novel sulfonamide-based compounds. The protocols are designed to be self-validating, with explanations of the underlying chemistry and expected analytical outcomes.

I. Reduction of the Acetyl Group: Synthesis of 4-(1-hydroxyethyl)-N-butylbenzene-1-sulfonamide

The reduction of the acetyl group to a secondary alcohol introduces a new chiral center and a hydroxyl group, which can serve as a hydrogen bond donor or a site for further functionalization. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, as it typically does not reduce amides or sulfonamides under standard conditions.

Causality of Experimental Choices:
  • Sodium Borohydride (NaBH₄): Chosen for its chemoselectivity. It readily reduces ketones and aldehydes without affecting the sulfonamide or aromatic ring.

  • Methanol (MeOH) as Solvent: Serves as a protic solvent that facilitates the reaction and the workup. It also helps to decompose any excess NaBH₄.

  • Acidic Workup: Neutralizes the borate esters formed during the reaction, leading to the final alcohol product.

Experimental Protocol: Reduction of 4-acetyl-N-butylbenzene-1-sulfonamide

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-acetyl-N-butylbenzene-1-sulfonamide255.342.55 g10.0
Sodium Borohydride (NaBH₄)37.830.45 g12.0
Methanol (MeOH)32.0450 mL-
1 M Hydrochloric Acid (HCl)36.46~20 mL-
Ethyl Acetate (EtOAc)88.11100 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-

Procedure:

  • To a 250 mL round-bottom flask, add 4-acetyl-N-butylbenzene-1-sulfonamide (2.55 g, 10.0 mmol) and methanol (50 mL). Stir at room temperature until the solid is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10 minutes. Effervescence may be observed.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (pH ~7).

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting aqueous residue, add ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with 20-40% Ethyl Acetate in Hexane) to afford 4-(1-hydroxyethyl)-N-butylbenzene-1-sulfonamide as a white solid.

Expected Characterization Data:

  • ¹H NMR: Appearance of a new multiplet around 4.8-5.0 ppm (CH-OH) and a doublet for the new methyl group. The singlet for the acetyl methyl group will disappear.

  • ¹³C NMR: The carbonyl signal (~198 ppm) will be replaced by a signal for the carbon bearing the hydroxyl group (~70 ppm).

  • IR (cm⁻¹): A broad absorption band in the region of 3500-3200 cm⁻¹ (O-H stretch) will appear, and the sharp carbonyl peak (~1680 cm⁻¹) will be absent.[4]

  • Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 258.1.

reduction_workflow start 4-acetyl-N-butylbenzene- 1-sulfonamide reagents 1. NaBH4, MeOH, 0°C to RT 2. 1M HCl (workup) start->reagents Reduction product 4-(1-hydroxyethyl)-N- butylbenzene-1-sulfonamide reagents->product

Workflow for the reduction of the acetyl group.

II. Condensation Reactions: Building Complexity

Condensation reactions provide a powerful means to construct carbon-carbon bonds and introduce new functional groups. The acetyl group of 4-acetyl-N-butylbenzene-1-sulfonamide can readily participate in such reactions.

A. Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an α-hydrogen.[5] This reaction is particularly useful for synthesizing chalcones (1,3-diaryl-2-propen-1-ones), which are known for their wide range of biological activities.

  • Aromatic Aldehyde: The choice of aldehyde determines the substitution pattern of one of the aromatic rings in the resulting chalcone.

  • Sodium Hydroxide (NaOH): A strong base used to deprotonate the α-carbon of the ketone, forming a reactive enolate.

  • Ethanol/Water Solvent System: A common solvent system for Claisen-Schmidt reactions that allows for the dissolution of both the organic substrates and the inorganic base.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-acetyl-N-butylbenzene-1-sulfonamide255.342.55 g10.0
Benzaldehyde106.121.06 mL (1.11 g)10.5
Sodium Hydroxide (NaOH)40.000.80 g20.0
Ethanol (95%)46.0730 mL-
Water18.0220 mL-
1 M Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 100 mL flask, dissolve sodium hydroxide (0.80 g) in water (10 mL) and ethanol (15 mL).

  • In a separate flask, dissolve 4-acetyl-N-butylbenzene-1-sulfonamide (2.55 g, 10.0 mmol) and benzaldehyde (1.06 mL, 10.5 mmol) in ethanol (15 mL).

  • Slowly add the solution from step 2 to the basic solution from step 1 with vigorous stirring at room temperature.

  • Continue stirring at room temperature for 4-6 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • After the reaction is complete, pour the mixture into a beaker containing crushed ice (100 g).

  • Acidify the mixture to pH ~7 with 1 M HCl.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure (E)-4-(3-phenylprop-2-enoyl)-N-butylbenzene-1-sulfonamide as a crystalline solid.

Expected Characterization Data:

  • ¹H NMR: The appearance of two doublets in the olefinic region (around 7.0-8.0 ppm) with a coupling constant of ~15-16 Hz, characteristic of a trans double bond. The singlet for the acetyl methyl group will be absent.

  • ¹³C NMR: Signals for the α,β-unsaturated ketone will be present, including the carbonyl carbon (~189 ppm) and the two olefinic carbons.[6]

  • IR (cm⁻¹): A characteristic C=O stretching vibration for a conjugated ketone around 1660-1640 cm⁻¹, and a C=C stretching band around 1620-1600 cm⁻¹.[4]

  • Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 344.1.

claisen_schmidt_workflow start 4-acetyl-N-butylbenzene- 1-sulfonamide + Benzaldehyde reagents NaOH, EtOH/H₂O, RT start->reagents Condensation product (E)-4-(3-phenylprop-2-enoyl)- N-butylbenzene-1-sulfonamide reagents->product

Workflow for the Claisen-Schmidt condensation.
B. Mannich Reaction: Synthesis of β-Amino Ketones

The Mannich reaction is a three-component condensation of an active hydrogen compound (in this case, the ketone), an aldehyde (often formaldehyde), and a primary or secondary amine.[7] The resulting β-amino ketones, or "Mannich bases," are valuable intermediates in organic synthesis.

  • Dimethylamine Hydrochloride and Paraformaldehyde: These reagents are used to generate the electrophilic dimethylaminomethyl carbocation (Eschenmoser's salt precursor) in situ.

  • Ethanol and Hydrochloric Acid: The reaction is typically acid-catalyzed to promote the formation of the iminium ion.

  • Reflux Conditions: Heating is often required to drive the reaction to completion.

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-acetyl-N-butylbenzene-1-sulfonamide255.342.55 g10.0
Dimethylamine Hydrochloride81.541.0 g12.3
Paraformaldehyde(30.03)n0.45 g15.0 (as CH₂O)
Ethanol (95%)46.0730 mL-
Concentrated Hydrochloric Acid (HCl)36.460.5 mL-
Diethyl Ether74.12100 mL-

Procedure:

  • In a 100 mL round-bottom flask, combine 4-acetyl-N-butylbenzene-1-sulfonamide (2.55 g, 10.0 mmol), dimethylamine hydrochloride (1.0 g, 12.3 mmol), paraformaldehyde (0.45 g, 15.0 mmol), and ethanol (30 mL).

  • Add a few drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC (Eluent: 10% Methanol in Dichloromethane).

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimum amount of water and basify to pH 10-11 with 2 M NaOH.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Mannich base.

  • Purification can be achieved by column chromatography or by converting the base to its hydrochloride salt by treating the ethereal solution with HCl gas, followed by recrystallization.

Expected Characterization Data:

  • ¹H NMR: The disappearance of the acetyl methyl singlet and the appearance of new signals corresponding to the -CH₂-CH₂-N(CH₃)₂ moiety.

  • ¹³C NMR: New signals for the two methylene carbons and the N-methyl carbons.

  • IR (cm⁻¹): The C=O stretch will be present, and new C-N stretching bands may be observed.[4]

  • Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 313.2.

III. α-Halogenation: Introducing a Reactive Site

The α-hydrogens of the acetyl group are acidic and can be replaced by halogens. This α-halogenation introduces a reactive site for subsequent nucleophilic substitution reactions, making the product a valuable synthetic intermediate.

Causality of Experimental Choices:
  • N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine compared to liquid bromine.

  • p-Toluenesulfonic Acid (p-TsOH): An acid catalyst that promotes the formation of the enol intermediate, which is the nucleophilic species in the reaction.

  • Dichloromethane (DCM): An inert solvent that is suitable for this reaction.

Experimental Protocol: Synthesis of 4-(2-bromoacetyl)-N-butylbenzene-1-sulfonamide

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-acetyl-N-butylbenzene-1-sulfonamide255.342.55 g10.0
N-Bromosuccinimide (NBS)177.981.96 g11.0
p-Toluenesulfonic Acid Monohydrate (p-TsOH·H₂O)190.220.19 g1.0
Dichloromethane (DCM)84.9350 mL-
Saturated Sodium Bicarbonate Solution (NaHCO₃)-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)142.04~5 g-

Procedure:

  • To a 100 mL round-bottom flask, add 4-acetyl-N-butylbenzene-1-sulfonamide (2.55 g, 10.0 mmol), dichloromethane (50 mL), and p-toluenesulfonic acid monohydrate (0.19 g, 1.0 mmol). Stir until all solids are dissolved.

  • Add N-bromosuccinimide (1.96 g, 11.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexane).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with saturated NaHCO₃ solution (2 x 25 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 4-(2-bromoacetyl)-N-butylbenzene-1-sulfonamide.

Expected Characterization Data:

  • ¹H NMR: The singlet for the acetyl methyl group will be replaced by a new singlet for the -CH₂Br group, typically shifted downfield.

  • ¹³C NMR: The signal for the methyl carbon will be replaced by a signal for the bromomethyl carbon.

  • IR (cm⁻¹): The C=O stretching frequency may shift slightly compared to the starting material.

  • Mass Spectrometry (ESI-MS): [M+H]⁺ with a characteristic isotopic pattern for bromine at m/z 334.0 and 336.0.

halogenation_workflow start 4-acetyl-N-butylbenzene- 1-sulfonamide reagents NBS, p-TsOH, DCM, RT start->reagents α-Bromination product 4-(2-bromoacetyl)-N- butylbenzene-1-sulfonamide reagents->product

Workflow for the α-bromination of the acetyl group.

IV. Oxidation of the Acetyl Group: The Haloform Reaction

The haloform reaction is a classic method for the oxidation of methyl ketones to carboxylic acids.[8] The reaction proceeds via exhaustive α-halogenation in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone.

Causality of Experimental Choices:
  • Sodium Hypochlorite (NaOCl) or Bromine in NaOH: These reagents provide both the halogen and the base required for the reaction. Commercial bleach is a convenient source of NaOCl.

  • Basic Conditions: Essential for the deprotonation of the α-hydrogens and for the final cleavage of the trihaloketone.

  • Acidic Workup: Protonates the initially formed carboxylate salt to yield the final carboxylic acid product.

Experimental Protocol: Synthesis of 4-(butylsulfamoyl)benzoic acid

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
4-acetyl-N-butylbenzene-1-sulfonamide255.342.55 g10.0
Sodium Hypochlorite Solution (Bleach, ~6%)-~80 mL-
Sodium Hydroxide (NaOH)40.002.0 g50.0
Sodium Sulfite (Na₂SO₃)126.04~1 g-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 250 mL flask, dissolve 4-acetyl-N-butylbenzene-1-sulfonamide (2.55 g, 10.0 mmol) in sodium hypochlorite solution (80 mL).

  • Add a solution of sodium hydroxide (2.0 g) in water (10 mL).

  • Heat the mixture in a water bath at 60-70 °C with stirring for 1-2 hours.

  • Monitor the reaction by TLC (Eluent: 50% Ethyl Acetate in Hexane with 1% Acetic Acid).

  • Cool the reaction mixture to room temperature and add sodium sulfite portion-wise to destroy any excess hypochlorite (test with starch-iodide paper).

  • Transfer the solution to a separatory funnel and wash with diethyl ether (2 x 30 mL) to remove any non-acidic byproducts.

  • Transfer the aqueous layer to a beaker and cool in an ice bath.

  • Carefully acidify the aqueous solution with concentrated HCl until a precipitate forms (pH ~2).

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 4-(butylsulfamoyl)benzoic acid.

Expected Characterization Data:

  • ¹H NMR: The disappearance of the acetyl methyl singlet and the appearance of a broad singlet for the carboxylic acid proton (typically >10 ppm).

  • ¹³C NMR: The disappearance of the acetyl carbonyl and methyl signals, and the appearance of a new carbonyl signal for the carboxylic acid (~170 ppm).

  • IR (cm⁻¹): A very broad O-H stretch from ~3300-2500 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. The ketone C=O stretch will be absent.[4]

  • Mass Spectrometry (ESI-MS): [M-H]⁻ at m/z 256.1.

haloform_workflow start 4-acetyl-N-butylbenzene- 1-sulfonamide reagents 1. NaOCl, NaOH, Δ 2. HCl (workup) start->reagents Oxidation product 4-(butylsulfamoyl)benzoic acid reagents->product

Workflow for the haloform oxidation.

Conclusion

The protocols outlined in this guide demonstrate the synthetic utility of the acetyl group in 4-acetyl-N-butylbenzene-1-sulfonamide. By employing well-established organic transformations, a diverse range of derivatives can be accessed, each with unique structural features and potential for biological activity. These application notes serve as a foundation for further exploration and optimization in the pursuit of novel sulfonamide-based compounds for research and drug development.

References

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669-679. [Link]

  • Ajeet, Mishra, A. K., & Kumar, A. (2015). Recent Advances in Development of Sulfonamide Derivatives and Their Pharmacological Effects- A Review. American Journal of Pharmacological Sciences, 3(1), 18-24. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
  • Suleiman, J. B., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B. [Link]

  • Fuson, R. C., & Bull, B. A. (1934). The Haloform Reaction. Chemical Reviews, 15(3), 275–309. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. [Link]

  • PubChem. (n.d.). 4-(2-Bromoacetyl)benzene-1-sulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 4-Butylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Raut, S. D., et al. (2012). 1H and13C NMR spectra of 4,4′-substituted chalcones. Magnetic Resonance in Chemistry, 27(9), 899-900. [Link]

  • Fornarini, S. (2006). Mass Spectrometry of Sulfonic Acids and Their Derivatives. PATAI'S Chemistry of Functional Groups. [Link]

  • Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

  • Mannich reaction. (2023, October 27). In Wikipedia. [Link]

  • Claisen–Schmidt condensation. (2023, November 28). In Wikipedia. [Link]

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. [Link]

Sources

Method

Green chemistry approaches to synthesizing 4-acetyl-N-butylbenzene-1-sulfonamide

Application Note: Sustainable Synthesis of 4-acetyl-N-butylbenzene-1-sulfonamide Executive Summary & Introduction Target Molecule: 4-acetyl-N-butylbenzene-1-sulfonamide CAS Registry Number: 733031-17-9 Molecular Formula:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Sustainable Synthesis of 4-acetyl-N-butylbenzene-1-sulfonamide

Executive Summary & Introduction

Target Molecule: 4-acetyl-N-butylbenzene-1-sulfonamide CAS Registry Number: 733031-17-9 Molecular Formula:



The synthesis of sulfonamides is a cornerstone reaction in medicinal chemistry, serving as the backbone for antibiotics, diuretics, and anti-inflammatory agents. Traditional protocols typically employ the reaction of sulfonyl chlorides with amines in chlorinated solvents (DCM, chloroform) using stoichiometric organic bases (pyridine, triethylamine). These methods suffer from poor atom economy, toxicity, and difficult purification.

This Application Note details two Green Chemistry protocols for synthesizing 4-acetyl-N-butylbenzene-1-sulfonamide that eliminate organic solvents and toxic catalysts. By leveraging "On-Water" hydrophobic acceleration and Mechanochemical (Solvent-Free) synthesis , researchers can achieve higher yields (>90%) with significantly reduced Environmental Factor (E-factor).

Chemical Pathway & Mechanism

The synthesis involves the nucleophilic attack of n-butylamine on the sulfur atom of 4-acetylbenzenesulfonyl chloride. The presence of the electron-withdrawing acetyl group at the para position activates the sulfonyl chloride, making it highly reactive but also susceptible to hydrolysis if not managed correctly.

Green Strategy:

  • Method A (Aqueous): Utilizes the "On-Water" effect where hydrophobic reactants aggregate at the water interface, accelerating the reaction via hydrogen bonding at the transition state without organic co-solvents.

  • Method B (Mechanochemical): Uses kinetic energy (ball milling) to drive the reaction in the solid state, eliminating solvent waste entirely.

ReactionPathway cluster_conditions Green Activation Pathways Reactant1 4-acetylbenzenesulfonyl chloride MethodA Method A: Aqueous (Hydrophobic Aggregation) Reactant1->MethodA MethodB Method B: Mechanochemical (Kinetic Energy) Reactant1->MethodB Reactant2 n-butylamine Reactant2->MethodA Reactant2->MethodB Intermediate Tetrahedral Transition State MethodA->Intermediate On-Water Acceleration MethodB->Intermediate Solid-State Shear Product 4-acetyl-N-butylbenzene- 1-sulfonamide Intermediate->Product Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Dual green pathways utilizing hydrophobic effects (Method A) and kinetic energy (Method B) to drive sulfonamide formation.

Experimental Protocols

Method A: Aqueous "On-Water" Synthesis (Recommended for Scale-up)

Rationale: Water acts not just as a solvent but as a catalyst. The hydrophobic nature of the sulfonyl chloride and amine forces them into cohesive droplets, increasing effective concentration and stabilizing the transition state via interfacial hydrogen bonding.

Reagents:

  • 4-acetylbenzenesulfonyl chloride (1.0 equiv)

  • n-butylamine (1.1 equiv)

  • 
     (1.2 equiv)
    
  • Deionized Water (10 volumes)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (1.2 equiv) in deionized water.
    
  • Amine Addition: Add n-butylamine (1.1 equiv) to the aqueous base. The mixture may appear biphasic or cloudy.

  • Reactant Addition: Slowly add 4-acetylbenzenesulfonyl chloride (1.0 equiv) as a solid powder over 5 minutes. Note: Vigorous stirring is critical to maximize interfacial surface area.

  • Reaction: Stir vigorously at room temperature (

    
    ) for 30–60 minutes.
    
    • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). The solid sulfonyl chloride will disappear, and a new precipitate (the sulfonamide) will form.

  • Workup: Filter the white precipitate using a Büchner funnel.

  • Purification: Wash the filter cake with dilute HCl (0.1 M, 2x) to remove unreacted amine, followed by cold water (3x) to remove salts.

  • Drying: Dry the solid in a vacuum oven at

    
     to constant weight.
    
Method B: Mechanochemical Solvent-Free Synthesis (High Throughput)

Rationale: Ball milling provides high-energy impact forces that break crystal lattices and promote reaction between solids (or solid/liquid) without any bulk solvent.

Equipment: Planetary Ball Mill (e.g., Retsch PM 100) or Vibratory Mill. Reagents:

  • 4-acetylbenzenesulfonyl chloride (1.0 equiv)

  • n-butylamine (1.1 equiv)

  • Basic Alumina (

    
    ) or 
    
    
    
    (1.5 equiv) as solid support/scavenger.

Protocol:

  • Loading: Into a stainless steel or zirconia milling jar (10–25 mL), charge the solid 4-acetylbenzenesulfonyl chloride (1.0 equiv) and the solid base (

    
    , 1.5 equiv).
    
  • Liquid Addition: Add n-butylamine (1.1 equiv) dropwise onto the solids.

    • Tip: If the amine causes immediate clumping, add a small quantity (0.2 equiv) of silica gel as a grinding auxiliary.

  • Grinding Media: Add 2–3 stainless steel balls (10 mm diameter).

  • Milling: Mill at 20–30 Hz (1200–1800 rpm) for 20 minutes.

  • Extraction: Open the jar (caution: pressure release). Scrape the solid powder into a beaker.

  • Isolation: Add water to the powder and stir for 10 minutes to dissolve the inorganic salts (

    
    , KCl).
    
  • Filtration: Filter the remaining insoluble solid (the product). Wash with water and dry.[1]

Comparative Data Analysis

The following table contrasts the Green methods against the traditional DCM/Pyridine route.

MetricTraditional Route (DCM/Pyridine)Method A (Aqueous)Method B (Mechanochemical)
Yield 85–90%92–96% 94–98%
Reaction Time 4–12 Hours30–60 Minutes20 Minutes
Solvent Waste High (Chlorinated)None (Water only)None
Atom Economy Low (Stoichiometric Pyridine)HighVery High
Purification Extraction + ChromatographyFiltration + WashFiltration + Wash
E-Factor > 20< 5< 2

Analytical Validation

To ensure the integrity of the synthesized 4-acetyl-N-butylbenzene-1-sulfonamide, verify against these spectral markers:

1H NMR (400 MHz,


): 
  • 
     8.05 (d, J=8.4 Hz, 2H, Ar-H ortho to acetyl)
    
  • 
     7.95 (d, J=8.4 Hz, 2H, Ar-H ortho to sulfonamide)
    
  • 
     4.60 (t, 1H, -NH-, exchangeable)
    
  • 
     2.98 (q, 2H, -NH-
    
    
    
    -)
  • 
     2.65 (s, 3H, -CO
    
    
    
    ) (Diagnostic Peak)
  • 
     1.45 (m, 2H, alkyl chain)
    
  • 
     1.30 (m, 2H, alkyl chain)
    
  • 
     0.88 (t, 3H, terminal -
    
    
    
    )

IR Spectroscopy:

  • 
     (C=O stretch, ketone)
    
  • 
     (
    
    
    
    asymmetric/symmetric stretch)
  • 
     (N-H stretch)
    

Workflow Visualization

ExperimentalWorkflow cluster_A Method A: Aqueous cluster_B Method B: Mechanochemical A1 Dissolve Na2CO3 in Water A2 Add n-Butylamine (Heterogeneous Mix) A1->A2 A3 Add Sulfonyl Chloride (Vigorous Stirring) A2->A3 A4 Filter Precipitate (Product) A3->A4 B1 Charge Jar: Solid Reactants + Base B2 Ball Mill 20-30 Hz, 20 min B1->B2 B3 Wash Solid with Water (Remove Salts) B2->B3 B4 Filter Insoluble Product B3->B4

Caption: Step-by-step operational workflow for Aqueous and Mechanochemical protocols.

References

  • Deng, X., & Mani, N. S. (2006). A facile, environmentally benign sulfonamide synthesis in water.[2][3][4][5] Green Chemistry, 8(9), 835-838. [Link]

  • Cuccu, F., et al. (2024).[6][7] Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process.[6][7][8][9][10] Green Chemistry, 26, 1234-1240. [Link]

  • Perveen, H., et al. (2018). Green synthesis of sulfonamides: A review. Journal of Saudi Chemical Society, 22(3), 273-280.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Application

Handling and storage requirements for 4-acetyl-N-butylbenzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction 4-acetyl-N-butylbenzene-1-sulfonamide is a sulfonamide compound of interest in drug discovery and development.[1][2][3] The sulfonamide functio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-acetyl-N-butylbenzene-1-sulfonamide is a sulfonamide compound of interest in drug discovery and development.[1][2][3] The sulfonamide functional group is a key component in a variety of therapeutic agents, exhibiting a wide range of biological activities.[1][2][3] As with any novel chemical entity, a thorough understanding of its handling and storage requirements is paramount to ensure the integrity of the compound, the safety of laboratory personnel, and the reproducibility of experimental results.

This document provides a comprehensive guide to the safe handling and appropriate storage of 4-acetyl-N-butylbenzene-1-sulfonamide. The recommendations herein are synthesized from data on closely related sulfonamide compounds and established best practices for handling powdered chemical reagents in a research and development setting. Due to the absence of a specific Safety Data Sheet (SDS) for 4-acetyl-N-butylbenzene-1-sulfonamide (CAS 733031-17-9) at the time of publication, this guide is based on information from analogous compounds, including N-n-Butylbenzenesulfonamide and 4-n-Butylbenzenesulfonamide.[4][5]

Physicochemical Properties and Stability Profile

Understanding the inherent properties of 4-acetyl-N-butylbenzene-1-sulfonamide is crucial for its appropriate handling and storage. While specific experimental data for this compound is limited, the properties of analogous sulfonamides provide valuable insights.

1.1. General Properties

PropertyInferred InformationRationale and Causality
Physical Form Likely a solid crystalline powder.Based on the properties of similar sulfonamides such as 4-Acetamidobenzenesulfonamide.[6]
Solubility Expected to be soluble in organic solvents such as acetone, methanol, and DMSO, with limited solubility in aqueous solutions.Sulfonamides often require an organic solvent for initial dissolution before being introduced to aqueous media for biological assays.[7]
Stability Stable under normal laboratory conditions when stored as a dry solid.[4] May be susceptible to degradation under acidic conditions and upon exposure to UV light.The sulfonamide bond can be labile under certain pH and light conditions.[8]
Incompatibilities Incompatible with strong oxidizing agents.[4]The sulfonamide group can be susceptible to oxidation.

1.2. Stability Considerations

The stability of sulfonamides is a critical factor influencing their shelf-life and the reliability of experimental outcomes. Generally, sulfonamides are more stable in neutral to alkaline conditions.[8] Hydrolysis can occur under acidic conditions, leading to the cleavage of the sulfonamide bond. Photodegradation is also a concern for many sulfonamides, necessitating protection from light during storage and handling.

Storage Requirements

Proper storage of 4-acetyl-N-butylbenzene-1-sulfonamide is essential to maintain its purity and stability over time.

2.1. Recommended Storage Conditions

  • Temperature: Store in a cool, dry, and well-ventilated place.[4] Some suppliers recommend cold-chain transportation, suggesting that refrigerated storage (2-8 °C) may be optimal.

  • Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize potential degradation from atmospheric moisture and oxygen.[5]

  • Light: Store in a light-resistant container to prevent photodegradation.[8]

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[4]

2.2. Storage Decision Workflow

Storage Decision Workflow for 4-acetyl-N-butylbenzene-1-sulfonamide A Compound Received B Short-term Storage (< 3 months) A->B Immediate Use C Long-term Storage (> 3 months) A->C Archiving D Store in a cool, dry, well-ventilated area B->D E Protect from light B->E F Keep container tightly sealed B->F C->D C->E C->F G Consider storage at 2-8°C and under inert atmosphere C->G

Caption: Decision workflow for the appropriate storage of 4-acetyl-N-butylbenzene-1-sulfonamide.

Handling Procedures and Safety Precautions

As a powdered chemical with potential biological activity, 4-acetyl-N-butylbenzene-1-sulfonamide should be handled with appropriate care to minimize exposure and prevent contamination. The following procedures are based on guidelines for handling hazardous powdered compounds.

3.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The minimum recommended PPE includes:

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.[4][5]To protect eyes from airborne powder and splashes.
Hand Protection Nitrile gloves.To prevent skin contact. Gloves should be inspected before use and changed regularly.
Body Protection A laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) may be necessary when handling larger quantities or if there is a risk of aerosolization.To prevent inhalation of the powder.

3.2. Engineering Controls

  • Ventilation: Handle the compound in a well-ventilated area.[4] For procedures that may generate dust, such as weighing, a chemical fume hood is recommended.

  • Designated Area: Designate a specific area for handling this compound to prevent cross-contamination.

Experimental Protocols

The following protocols provide step-by-step guidance for common laboratory procedures involving 4-acetyl-N-butylbenzene-1-sulfonamide.

4.1. Protocol for Weighing the Powdered Compound

This protocol is designed to minimize the risk of inhalation and contamination.

  • Preparation:

    • Don the appropriate PPE (lab coat, gloves, safety glasses).

    • Ensure a chemical fume hood is available and functioning correctly.

    • Clean the weighing area and the balance with a suitable solvent (e.g., 70% ethanol).

    • Label a tared weigh boat or vial.

  • Weighing Procedure:

    • Place the analytical balance inside the chemical fume hood if possible.

    • If the balance cannot be placed in the hood, tare a sealed container on the bench.

    • Transfer the sealed container to the fume hood.

    • Carefully transfer the desired amount of 4-acetyl-N-butylbenzene-1-sulfonamide to the container inside the fume hood.

    • Seal the container securely.

    • Return the sealed container to the balance to obtain the final weight.

  • Cleanup:

    • Carefully clean the spatula and any other equipment used.

    • Wipe down the work surface inside the fume hood.

    • Dispose of any contaminated materials (e.g., weigh boats, gloves) in the appropriate chemical waste stream.

4.2. Protocol for Preparing a Stock Solution

This protocol outlines the steps for safely preparing a stock solution for use in biological assays or other experiments.

  • Preparation:

    • Follow the preparation steps outlined in the weighing protocol (Section 4.1, step 1).

    • Select a suitable solvent based on the compound's solubility (e.g., DMSO, acetone, or methanol).[7]

    • Calculate the required volume of solvent to achieve the desired stock solution concentration.

  • Dissolution Procedure:

    • Weigh the desired amount of 4-acetyl-N-butylbenzene-1-sulfonamide into a suitable vial or flask following the weighing protocol.

    • Inside the chemical fume hood, add the calculated volume of solvent to the vial containing the compound.

    • Cap the vial and vortex or sonicate until the compound is completely dissolved.

    • Visually inspect the solution to ensure there are no undissolved particulates.

  • Storage of Stock Solution:

    • Store the stock solution in a tightly sealed, light-resistant container.

    • For long-term stability, it is recommended to store stock solutions at -20°C or -80°C.[7]

    • Label the container clearly with the compound name, concentration, solvent, and date of preparation.

4.3. Handling Workflow Diagram

Workflow for Handling Powdered 4-acetyl-N-butylbenzene-1-sulfonamide A Don Appropriate PPE B Prepare Designated Work Area in Fume Hood A->B C Weigh Compound using Safe Weighing Protocol B->C D Prepare Stock Solution (if required) C->D E Perform Experiment C->E Direct use of powder D->E F Clean Work Area and Dispose of Waste E->F G Remove PPE and Wash Hands F->G

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low purity in 4-acetyl-N-butylbenzene-1-sulfonamide production

Troubleshooting Guide & Optimization Protocols Status: Active Topic: Purity Optimization & Impurity Profiling Target Molecule: 4-acetyl-N-butylbenzene-1-sulfonamide (CAS: 733031-17-9) Standard Synthesis: Nucleophilic sub...

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & Optimization Protocols

Status: Active Topic: Purity Optimization & Impurity Profiling Target Molecule: 4-acetyl-N-butylbenzene-1-sulfonamide (CAS: 733031-17-9) Standard Synthesis: Nucleophilic substitution (Sulfonyl Chloride + n-Butylamine)

Introduction: The Purity Paradox

As a Senior Application Scientist, I often see researchers struggle with sulfonamide synthesis not because the chemistry is complex, but because it is deceptively simple. The reaction of 4-acetylbenzenesulfonyl chloride with n-butylamine is a race between amide formation and hydrolysis.

Low purity in this specific synthesis typically stems from three distinct failure modes:

  • Hydrolysis: Moisture converting the sulfonyl chloride back to sulfonic acid.

  • Stoichiometric Imbalance: Trapped excess amine or amine salts.

  • Phase Separation Failure: "Oiling out" preventing effective crystallization.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these variables.

Part 1: Diagnostic Logic Flow

Before altering your protocol, you must diagnose the specific impurity profile. Use this decision tree to identify your failure mode.

TroubleshootingLogic Start START: Low Purity Detected Analysis Analyze Crude (TLC / H-NMR) Start->Analysis Dec1 Impurity Type? Analysis->Dec1 PathA High Polarity Spot (Baseline on TLC) Dec1->PathA Acidic PathB Smear / Basic pH (Amine Odor) Dec1->PathB Basic PathC Oil / No Crystals Dec1->PathC Physical SolA ISSUE: Hydrolysis (Sulfonic Acid) ACTION: Bicarbonate Wash PathA->SolA SolB ISSUE: Excess Amine ACTION: Dilute HCl Wash PathB->SolB SolC ISSUE: Oiling Out ACTION: Solvent Switch (EtOH/Water) PathC->SolC

Figure 1: Diagnostic logic flow for identifying the root cause of low purity based on physical and chemical observations.

Part 2: Troubleshooting Specific Failure Modes

Issue 1: The "Oiling Out" Phenomenon

Symptom: The product separates as a viscous oil at the bottom of the flask during recrystallization rather than forming crystals. Root Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile is depressing the melting point (colligative properties).

Corrective Protocol:

  • The Re-Dissolve: Heat the mixture until the oil fully dissolves.

  • The Seed: Add a seed crystal (if available) or scratch the glass surface to induce nucleation sites.

  • The Solvent Adjustment: "Oiling out" often indicates the solvent is too non-polar.

    • Current: Toluene or Benzene?

    • Switch to:95% Ethanol or Isopropanol/Water (70:30) . Sulfonamides possess a "dual personality" (polar sulfonamide group + non-polar benzene ring); they require a solvent pair with intermediate polarity [1].[1]

Issue 2: Hydrolysis (Sulfonic Acid Contamination)

Symptom: Low yield and a highly polar, water-soluble impurity detected on TLC (baseline spot). Root Cause: 4-acetylbenzenesulfonyl chloride is moisture sensitive. If water is present before the amine attacks, you generate 4-acetylbenzenesulfonic acid.

Mechanism of Failure:



Corrective Protocol:

  • Reagent Quality: Check the melting point of your starting sulfonyl chloride (Lit: 84-87°C) [2]. If it is significantly lower, it has already hydrolyzed.

  • Rate Control: Ensure the amine is added slowly at low temperature (0°C). The reaction with amine is faster than hydrolysis, but heat accelerates the water reaction.

Issue 3: Trapped Amine Salts

Symptom: Product has a "fishy" smell or NMR shows broad peaks around 1.0-3.0 ppm (butyl chain). Root Cause: Incomplete removal of n-butylamine hydrochloride or excess n-butylamine.

Corrective Protocol (The "Sandwich" Wash):

  • Acid Wash: Wash organic phase with 1M HCl . This protonates unreacted butylamine (

    
    ), forcing it into the aqueous layer.
    
  • Base Wash: Follow with Saturated NaHCO₃ . This ensures any hydrolyzed sulfonic acid is deprotonated (

    
    ) and removed in the aqueous layer.
    
  • Brine/Dry: Final wash with brine, dry over MgSO₄.

Part 3: Optimized Experimental Protocols

Choose the protocol that matches your available equipment and moisture tolerance.

Method A: Anhydrous Conditions (Recommended for High Purity)

Best for: Small scale, high-value synthesis where hydrolysis is the main concern.

StepActionRationale
1 Dissolve 1.0 eq 4-acetylbenzenesulfonyl chloride in dry DCM (Dichloromethane).DCM is a non-nucleophilic solvent that dissolves the chloride well.
2 Cool to 0°C under Nitrogen atmosphere.Low temp suppresses side reactions; N2 prevents moisture ingress.
3 Add 1.1 eq Triethylamine (TEA) or Pyridine.Acts as an HCl scavenger. Essential to drive equilibrium forward.
4 Dropwise addition of 1.05 eq n-butylamine .Slight excess ensures full consumption of the chloride.
5 Stir 1h at 0°C, then warm to Room Temp (RT).
6 Workup: Wash with 1M HCl (2x), then Sat. NaHCO₃ (2x).Removes amine and acid impurities respectively.[2]
Method B: Schotten-Baumann Conditions (Green/Scale-Up)

Best for: Large scale, where organic solvents are limited. Uses water as a co-solvent.[3]

StepActionRationale
1 Dissolve n-butylamine in 10% NaOH solution.The base neutralizes HCl immediately upon formation.
2 Add 4-acetylbenzenesulfonyl chloride (solid or dissolved in minimal acetone) slowly.
3 Vigorously stir at <15°C .Vigorous stirring is critical to maximize surface area between phases [3].
4 Precipitation: The product often precipitates out. Filter and wash with water.[4]Product is insoluble in basic water; impurities remain soluble.

Part 4: The Purification Masterclass

If your crude purity is <95%, perform a recrystallization.

Solvent System: Ethanol/Water (95:5)

  • Dissolve crude solid in minimum boiling ethanol .

  • If solution is dark, add activated charcoal, boil for 2 mins, and filter hot (Celite pad).

  • Add hot water dropwise until persistent turbidity (cloudiness) appears.

  • Add a few drops of ethanol to clear the solution.

  • Allow to cool slowly to RT, then 4°C. Rapid cooling traps impurities.

Data Table: Solvent Selection Guide

Solvent SystemSuitabilityNotes
Water PoorProduct is insoluble; good for washing away salts.
Ethanol (95%) Excellent Standard for sulfonamides. Balances polar/non-polar solubility [1].
Toluene ModerateGood for very non-polar sulfonamides, but may cause oiling out here.
Ethyl Acetate/Hexane GoodUse for column chromatography (start 30:70).

Part 5: Reaction Mechanism Visualization

Understanding the competition between your amine and water is critical.

ReactionPathway SM 4-Acetylbenzenesulfonyl Chloride Inter Tetrahedral Intermediate SM->Inter Amine n-Butylamine (Nucleophile) Amine->Inter Fast Water Water (Competitor) Water->Inter Slow (unless wet) Prod TARGET PRODUCT 4-Acetyl-N-butyl... sulfonamide Inter->Prod -HCl Impurity IMPURITY Sulfonic Acid Inter->Impurity -HCl Waste HCl Salt Prod->Waste + HCl (if no base)

Figure 2: Competitive reaction pathways. The presence of water diverts the sulfonyl chloride toward the sulfonic acid impurity.

FAQs

Q: My product is pink/red. What happened? A: This is often due to oxidation of trace amine impurities or phenol-like contaminants. A "charcoal drop" during recrystallization (see Part 4) usually clears this.

Q: Can I use Acetyl Chloride to add the acetyl group after forming the sulfonamide? A: Theoretically, yes (Friedel-Crafts acylation), but it is not recommended . The sulfonamide group is electron-withdrawing (deactivating), making the ring difficult to acylate, and you will likely get a mixture of isomers (ortho/meta) rather than the pure para-product. Always start with the pre-functionalized 4-acetylbenzenesulfonyl chloride.

Q: The yield is good, but the melting point is broad (e.g., 5°C range). A: A broad melting point indicates a mixture. If you used Method B (Schotten-Baumann), you likely have occluded inorganic salts. Dissolve the product in DCM, wash with water, dry, and re-evaporate to remove trapped salts.

References

  • Cortes, S. (2020).[1] Experiment 3 Notes: Purification of Sulfanilamide by Crystallization. Chemistry LibreTexts. Link

  • Sigma-Aldrich. (n.d.). 4-Acetylbenzenesulfonyl chloride Properties. Link

  • Org. Process Res. Dev. (2012).[5][6] Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. 16(5), 939–957.[5][6] Link

  • BenchChem. (2025).[7][8] Technical Support Center: Recrystallization of Sulfonamide Products. Link

Sources

Optimization

Resolving solubility issues of 4-acetyl-N-butylbenzene-1-sulfonamide in water

Executive Summary This guide addresses the solubility challenges associated with 4-acetyl-N-butylbenzene-1-sulfonamide . Based on its chemical structure—a lipophilic N-butyl chain, a para-acetyl group, and a weakly acidi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the solubility challenges associated with 4-acetyl-N-butylbenzene-1-sulfonamide . Based on its chemical structure—a lipophilic N-butyl chain, a para-acetyl group, and a weakly acidic sulfonamide moiety—this compound exhibits Class II behavior (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS).

Users typically encounter precipitation when diluting organic stock solutions into aqueous buffers. This guide provides validated protocols to overcome these thermodynamic bottlenecks using pH adjustment, cosolvent systems, and complexation strategies.

Part 1: Physicochemical Profile & Solubility Logic

Before attempting solubilization, you must understand why the compound resists solution.

PropertyValue (Estimated/Analog)Implication for Solubility
Molecular Weight ~255.33 g/mol Small molecule, kinetically fast precipitation.
LogP (Lipophilicity) ~2.0 – 2.5Hydrophobic. The butyl chain and benzene ring drive the molecule out of water and into aggregation.
pKa (Sulfonamide NH) ~9.0 – 9.5Weak Acid. The molecule is neutral (uncharged) at physiological pH (7.4). Neutral forms are the least soluble.
H-Bond Donors 1 (Sulfonamide NH)Limited interaction with water molecules.
The Core Problem: The "Crash-Out" Effect

Most researchers dissolve the solid in DMSO (Dimethyl Sulfoxide) successfully. However, upon adding this DMSO stock to cell culture media or buffer (pH 7.4), the mixture turns cloudy immediately.

  • Reason: You are shifting the solvent environment from lipophilic (DMSO) to hydrophilic (Water). Since pH 7.4 < pKa (~9.5), the molecule remains uncharged and instantly precipitates once the DMSO concentration drops below a critical threshold.

Part 2: Troubleshooting & Protocols (Q&A)

Scenario A: "I need a stable stock solution."

Q: What is the best solvent for high-concentration stocks? A: DMSO (Dimethyl Sulfoxide) is the gold standard.

  • Protocol: Dissolve the powder in anhydrous DMSO to a concentration of 10 mM to 50 mM .

  • Why: The polar aprotic nature of DMSO disrupts the crystal lattice effectively.

  • Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles, which can induce micro-precipitation that acts as nucleation sites later.

Scenario B: "My compound precipitates when added to media/buffer."

Q: How do I prevent precipitation during dilution? A: You must control the mixing kinetics and reduce the dielectric shock .

Protocol 1: The "Stepwise" Dilution (For < 100 µM final conc.)

  • Do not squirt the DMSO stock directly into a large volume of cold buffer.

  • Pre-dilute your DMSO stock 1:10 into PEG-400 (Polyethylene Glycol 400) or Propylene Glycol .

  • Add this intermediate mix dropwise to your vortexing buffer.

  • Mechanism: PEG acts as a "bridge" solvent, reducing the interfacial tension between the hydrophobic drug and water.

Protocol 2: The pH "Boost" (For chemical assays, NOT cells)

  • Concept: Since the pKa is ~9.5, raising the pH ionizes the sulfonamide nitrogen (

    
    ), drastically increasing solubility.
    
  • Method: Use a buffer at pH 9.0 - 10.0 (e.g., Glycine-NaOH or Carbonate buffer).

  • Warning: Only use this for analytical chemistry (HPLC, degradation studies). This pH is toxic to live cells.

Scenario C: "I need to dose animals or treat cells at high concentrations."

Q: How do I avoid DMSO toxicity while maintaining solubility? A: Use Cyclodextrin Complexation . This is the industry standard for hydrophobic sulfonamides.

Protocol 3: HP-β-CD Formulation (Biocompatible)

  • Prepare a 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) solution in water or saline.

  • Add your compound (solid or small DMSO volume) to this vehicle.

  • Sonicate at 40°C for 30–60 minutes.

  • Mechanism: The hydrophobic butyl tail of your molecule enters the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex dissolved in water.

  • Result: You can often achieve 1–5 mg/mL concentrations without organic solvents.

Part 3: Decision Tree & Mechanism Visualization

Figure 1: Solubility Troubleshooting Workflow

SolubilityWorkflow start Start: Solid 4-Acetyl-N-butylbenzene-1-sulfonamide solvent_choice Primary Solvent Selection start->solvent_choice dmso Dissolve in DMSO (Stock 10-50 mM) solvent_choice->dmso Recommended water Dissolve in Water solvent_choice->water Not Recommended application Intended Application? dmso->application fail_water FAIL: Insoluble (Neutral pH) water->fail_water cellular Cell Culture / In Vivo application->cellular analytical HPLC / Chemical Assay application->analytical dilution_check Target Conc. > 10 µM? cellular->dilution_check ph_adjust Adjust pH > 9.5 (Ionization) analytical->ph_adjust Maximize Solubility No No dilution_check->No Low Conc. Yes Yes dilution_check->Yes High Conc. direct_dil Direct Dilution (<0.1% DMSO) formulation Requires Excipients cyclodextrin Use 20% HP-beta-CD formulation->cyclodextrin No->direct_dil Yes->formulation

Caption: Decision logic for selecting the correct solubilization strategy based on experimental application.

Figure 2: The pH-Dependent Equilibrium

The solubility of sulfonamides is strictly governed by the Henderson-Hasselbalch equation.

Equilibrium acid Neutral Form (Protonated) Low Solubility Predominant at pH 7.4 base Anionic Form (Deprotonated) High Solubility Predominant at pH > 9.5 acid->base  pH Increase (-H+)   base->acid  pH Decrease (+H+)  

Caption: Equilibrium shift of the sulfonamide moiety. Solubility increases significantly when the pH exceeds the pKa (~9.5).

Part 4: Summary of Solubility Data

Solvent SystemEstimated SolubilitySuitabilityNotes
Water (pH 7) < 0.1 mg/mLPoor Compound is neutral and hydrophobic.
DMSO > 30 mg/mLExcellent Ideal for stock solutions.[1]
Ethanol ~ 10–15 mg/mLGood Alternative stock, but evaporates faster than DMSO.
PBS + 20% HP-β-CD 1–5 mg/mLVery Good Best for animal injections (IP/IV).
0.1 M NaOH (pH 13) > 10 mg/mLHigh Chemically stable, but biologically toxic.

References

  • Context: Provides baseline solubility data for the structurally similar 4-acetamido analog (0.09 mg/mL in aqueous buffer).
  • U.S. EPA. (2024). CompTox Chemicals Dashboard: 4-Acetyl-N-ethylbenzene-1-sulfonamide. Retrieved February 16, 2026, from [Link]

    • Context: Source for pKa (~9.7) and physicochemical properties of N-alkyl substituted benzenesulfonamides.
  • PubChem. (n.d.).[2] N-Butylbenzenesulfonamide Compound Summary. Retrieved February 16, 2026, from [Link]

    • Context: Validates the lipophilic nature and plasticizer properties of the N-butyl core structure.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Context: Authoritative grounding for the use of HP-β-CD in solubilizing Class II lipophilic drugs.

Sources

Troubleshooting

Technical Support Center: Non-Chromatographic Purification Strategies for 4-acetyl-N-butylbenzene-1-sulfonamide

This guide is designed for researchers, scientists, and drug development professionals seeking robust, scalable, and chromatography-free methods for the purification of 4-acetyl-N-butylbenzene-1-sulfonamide. We will expl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals seeking robust, scalable, and chromatography-free methods for the purification of 4-acetyl-N-butylbenzene-1-sulfonamide. We will explore common issues encountered during purification and provide detailed, practical solutions based on fundamental chemical principles.

Part 1: Understanding Your Compound and Potential Impurities

A successful purification strategy begins with a thorough understanding of the target molecule and its likely contaminants.

Chemical Characteristics of 4-acetyl-N-butylbenzene-1-sulfonamide:

  • Structure: This molecule possesses both polar functionalities (the sulfonamide and acetyl groups) and non-polar regions (the butyl group and the benzene ring). This amphiphilic nature is key to selecting appropriate purification solvents.

  • Physical State: While ideally a solid at room temperature, crude samples can often present as oils or semi-solids due to impurities. For context, a related compound, 4-Tert Butyl benzene Sulphonamide, has a melting point in the range of 138-142°C.[1]

  • Solubility: Based on its structure and data from similar compounds like 4-Acetamidobenzenesulfonamide, it is expected to be soluble in polar aprotic solvents like DMSO and DMF, and will likely have good solubility in alcohols such as ethanol and isopropanol, especially upon heating.[2] Its solubility in non-polar solvents like hexanes is expected to be low.

Common Process-Related Impurities:

The synthesis of 4-acetyl-N-butylbenzene-1-sulfonamide typically involves two key transformations: Friedel-Crafts acetylation and sulfonamide formation. Each step can introduce specific impurities.

  • From Friedel-Crafts Acetylation:

    • Unreacted starting material (e.g., N-butylbenzenesulfonamide).

    • Poly-acetylated byproducts.

    • Isomers (e.g., ortho- or meta-acetylated products).

  • From Sulfonamide Formation:

    • Unreacted 4-acetylbenzenesulfonyl chloride.

    • Unreacted n-butylamine (a basic impurity).

    • Di-sulfonated byproducts.

  • General Impurities:

    • Residual solvents from the reaction or workup.

    • Salts from acid or base-mediated reactions.

Part 2: Troubleshooting and Purification Protocols

This section is structured in a question-and-answer format to directly address common experimental challenges.

Q1: My crude product is an intractable oil. How can I solidify it and proceed with purification?

An oily crude product is a frequent issue, often caused by residual solvents or low-melting impurities. The first line of defense is trituration .

The Principle of Trituration:

Trituration is a method of solid-liquid extraction where the crude material is washed with a solvent in which the desired product has very low solubility, while the impurities are readily soluble.[3] This process effectively removes the "oily" impurities, often inducing the crystallization of the target compound.

Step-by-Step Trituration Protocol:

  • Place the crude oily product in an Erlenmeyer flask with a stir bar.

  • Add a small volume of a non-polar solvent. Good starting choices include hexanes, heptane, or diethyl ether.

  • Stir the mixture vigorously at room temperature. You may need to gently scrape the sides of the flask with a spatula to break up any clumps.

  • Continue stirring for 15-30 minutes. If the desired product is solidifying, you should observe the formation of a suspension of fine particles.

  • Collect the solid by vacuum filtration, washing the filter cake with a small amount of the cold trituration solvent.

  • Dry the solid under vacuum.

Troubleshooting Trituration:

  • If the product remains oily: Your impurities may also be insoluble in the chosen solvent. Try a slightly more polar solvent, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).

  • If the product dissolves completely: The chosen solvent is too polar.

Q2: I have a solid, but it's clearly impure. How do I effectively purify it by recrystallization?

Recrystallization is a powerful technique for purifying solid compounds, leveraging the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Selecting the Right Recrystallization Solvent:

The ideal solvent will dissolve your compound sparingly at room temperature but completely at its boiling point. For 4-acetyl-N-butylbenzene-1-sulfonamide, good starting points are:

  • Single Solvents: Isopropanol or ethanol. Alcohols are often effective for aromatic compounds.

  • Mixed Solvent Systems: An ethanol/water or acetone/hexanes mixture can be highly effective. In a mixed solvent system, you dissolve the compound in the "good" solvent (e.g., ethanol) at an elevated temperature and then add the "anti-solvent" (e.g., water) dropwise until the solution becomes slightly cloudy.

Recrystallization Workflow Diagram:

G cluster_decision Troubleshooting A Crude Solid B Select Solvent System (e.g., Isopropanol, Ethanol/Water) A->B C Dissolve in Minimum Amount of Hot Solvent B->C D Hot Filtration (if insoluble impurities are present) C->D E Slow Cooling to Room Temperature D->E J Oiling Out? E->J F Cool in Ice Bath K No Crystals Form? F->K G Collect Crystals by Vacuum Filtration H Wash Crystals with Cold Solvent G->H I Dry Purified Product H->I J->F No L Re-heat, add more 'good' solvent, and cool slower. J->L Yes K->G No M Scratch flask inner wall or add seed crystal. K->M Yes L->E M->F

Caption: A decision-making workflow for the recrystallization process.

Step-by-Step Recrystallization Protocol (Ethanol/Water System):

  • Place the crude 4-acetyl-N-butylbenzene-1-sulfonamide in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.

  • Once dissolved, add hot water dropwise until the solution becomes faintly turbid.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • If colored impurities are present, you can add a small amount of activated charcoal and boil for a few minutes, followed by hot filtration to remove the charcoal.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water.

  • Dry the crystals under vacuum.

Q3: My NMR analysis indicates the presence of acidic or basic impurities. How can I remove these?

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[4]

The Principle of Acid-Base Extraction:

By adjusting the pH, acidic or basic impurities can be converted into their salt forms, which are soluble in water and can thus be extracted from an organic solution of the desired neutral compound.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve the crude product in an organic solvent such as ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • To remove acidic impurities: Wash the organic layer with a saturated solution of sodium bicarbonate (a weak base). This will deprotonate acidic impurities, pulling them into the aqueous layer. Drain the aqueous layer.

  • To remove basic impurities (like residual n-butylamine): Wash the organic layer with a dilute acid solution (e.g., 1 M HCl). This will protonate basic impurities, making them water-soluble. Drain the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.

Acid-Base Extraction Logic Diagram:

G start Crude Product in Ethyl Acetate wash1 Wash with aq. NaHCO3 start->wash1 sep1 Separate Layers wash1->sep1 org1 Organic Layer (Product + Basic Impurities) sep1->org1 aq1 Aqueous Layer (Acidic Impurity Salts) sep1->aq1 wash2 Wash with 1M HCl org1->wash2 sep2 Separate Layers wash2->sep2 org2 Organic Layer (Purified Product) sep2->org2 aq2 Aqueous Layer (Basic Impurity Salts) sep2->aq2 finish Dry, Filter, and Concentrate org2->finish

Caption: The logical flow of an acid-base extraction for purification.

Part 3: Summary of Purification Strategies and Expected Outcomes

Method Best For Removing Key Experimental Parameters
Trituration Oily impurities, residual solvents, highly soluble byproducts.Choice of a non-polar solvent in which the product is insoluble (e.g., hexanes, diethyl ether).
Recrystallization Impurities with different solubility profiles from the product.Selection of an appropriate solvent or solvent pair (e.g., isopropanol, ethanol/water). Control of the cooling rate.
Acid-Base Extraction Acidic or basic impurities (e.g., unreacted amines or acidic byproducts).Choice of appropriate aqueous acid and base washes (e.g., 1M HCl, sat. NaHCO₃).

By systematically applying these non-chromatographic techniques, researchers can achieve high purity of 4-acetyl-N-butylbenzene-1-sulfonamide in a scalable and efficient manner. Always perform small-scale pilot experiments to determine the optimal conditions before committing a large quantity of material.

References

  • Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Irvine. Recrystallization. [Link]

  • Jinli Chemical. (2025). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. [Link]

  • Chemsrc. 4-Acetamidobenzenesulfonamide. [Link]

  • Wikipedia. Acid–base extraction. [Link]

Sources

Reference Data & Comparative Studies

Validation

Structural Validation of 4-acetyl-N-butylbenzene-1-sulfonamide: A Comparative Spectral Analysis Guide

Executive Summary Objective: To provide a definitive 1H NMR interpretation guide for 4-acetyl-N-butylbenzene-1-sulfonamide , a key intermediate in the synthesis of sulfonamide-based pharmacophores. Scope: This guide comp...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive 1H NMR interpretation guide for 4-acetyl-N-butylbenzene-1-sulfonamide , a key intermediate in the synthesis of sulfonamide-based pharmacophores.

Scope: This guide compares the efficacy of 1H NMR spectroscopy against alternative structural elucidation methods (IR, MS, 13C NMR) for this specific compound. It details the chemical shift assignments, solvent effects (DMSO-d6 vs. CDCl3), and distinguishing features required to validate the structure against common synthetic impurities.

Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals.

Molecular Profile & Structural Logic

  • IUPAC Name: 4-acetyl-N-butylbenzene-1-sulfonamide

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 255.33 g/mol [1]

  • Key Structural Features:

    • Para-substituted Benzene Ring: Contains two electron-withdrawing groups (EWGs)—the Acetyl (ketone) and the Sulfonamide.

    • N-Butyl Chain: A flexible aliphatic tail attached to the sulfonamide nitrogen.

    • Acetyl Group: A methyl ketone moiety.

Comparative Performance: Why 1H NMR?

While Mass Spectrometry (MS) confirms molecular weight and IR confirms functional groups, only 1H NMR provides the connectivity required to distinguish this molecule from potential regioisomers (e.g., iso-butyl vs n-butyl) or side products (e.g., bis-alkylation).

Feature1H NMR (Primary Tool)FT-IR (Alternative)LC-MS (Alternative)
Connectivity High (Resolves alkyl chain branching)Low (Cannot distinguish butyl isomers)Low (Isomers have identical m/z)
Quantitation High (Molar purity via integration)Low (Qualitative only)Medium (Requires calibration curves)
Functional Groups High (Distinct NH and Acetyl signals)High (Distinct S=O and C=O bands)Low (Fragmentation dependent)
Impurity Detection High (Detects residual solvents/amine)Medium (Major impurities only)High (Trace detection)

Detailed 1H NMR Interpretation

Solvent Selection: The Critical Variable

The choice of solvent drastically affects the visibility of the sulfonamide N-H proton.

  • DMSO-d6 (Recommended): Strong hydrogen bonding stabilizes the N-H proton, appearing as a distinct triplet (coupled to the adjacent CH

    
    ) or broad singlet around 7.6–7.8 ppm.
    
  • CDCl

    
    :  The N-H proton often undergoes rapid exchange, appearing as a broad, structureless hump or disappearing entirely, making integration difficult.
    
Spectral Assignments (in DMSO-d6, 400 MHz)
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

)
Structural Insight
Ar-H (ortho to Acetyl) 8.10 – 8.15 Doublet (d)2H~8.4 HzDeshielded by carbonyl anisotropy.
Ar-H (ortho to SO

)
7.90 – 7.95 Doublet (d)2H~8.4 HzDeshielded by sulfonyl group. Forms AA'BB' system with above.
N-H (Sulfonamide) 7.60 – 7.80 Triplet (t) or Broad s1H~6.0 HzExchangeable with D

O. Triplet if exchange is slow.
N-CH

(

)
2.75 – 2.85 Quartet/Multiplet2H~7.0 HzDeshielded by Nitrogen. Appears as quartet if coupled to NH.
Acetyl-CH

2.60 – 2.65 Singlet (s)3H-Sharp singlet. Distinct from amide methyls (~2.1 ppm).
Butyl-CH

(

)
1.35 – 1.45 Multiplet (m)2H-Methylene bridge.
Butyl-CH

(

)
1.20 – 1.30 Multiplet (m)2H-Methylene bridge.
Butyl-CH

(

)
0.80 – 0.90 Triplet (t)3H~7.3 HzTerminal methyl group.
Mechanistic Interpretation
  • Aromatic Region (AA'BB' System): The para-substitution pattern creates a pseudo-symmetric system. Both the acetyl and sulfonamide groups are electron-withdrawing, pushing all aromatic protons downfield (>7.5 ppm). However, the acetyl group typically exerts a slightly stronger deshielding effect on its ortho protons (positions 3,5) compared to the sulfonamide (positions 2,6).

  • The Acetyl Singlet: This is a diagnostic peak. If the starting material was 4-acetamidobenzenesulfonyl chloride, this peak would be upfield at ~2.1 ppm (amide methyl). Its position at ~2.6 ppm confirms the ketone functionality.

  • The Butyl Chain: The integration ratio of 2:2:2:3 (N-CH

    
    :
    
    
    
    -CH
    
    
    :
    
    
    -CH
    
    
    :CH
    
    
    ) confirms the n-butyl chain length. An iso-butyl group would show a doublet for the terminal methyls (6H) and a different multiplet pattern.

Experimental Protocol

Synthesis Workflow (Origin of Sample)

To understand potential impurities, one must understand the synthesis. The compound is typically synthesized via nucleophilic attack of n-butylamine on 4-acetylbenzenesulfonyl chloride.

SynthesisWorkflow SM1 4-Acetylbenzenesulfonyl Chloride Rxn Nucleophilic Substitution (THF/DCM, 0°C to RT) SM1->Rxn SM2 n-Butylamine (Excess) SM2->Rxn Workup Acid Wash (HCl) Removes excess amine Rxn->Workup Impurity1 Impurity: Sulfonic Acid (Hydrolysis) Rxn->Impurity1 H2O ingress Product 4-acetyl-N-butylbenzene- 1-sulfonamide Workup->Product

Figure 1: Synthesis pathway highlighting the origin of the target molecule and potential hydrolysis impurity.

Sample Preparation for NMR[2]
  • Mass: Weigh approximately 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.8% D).

    • Note: Ensure the solvent is free of water (water peak at 3.33 ppm in DMSO can obscure the N-CH

      
       signal if broad).
      
  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution.

  • Acquisition parameters:

    • Pulse Angle: 30° or 90°

    • Relaxation Delay (D1):

      
       1.0 s (Ensure integration accuracy for aromatic protons).
      
    • Scans (NS): 16 or 32.

Troubleshooting & Impurity Analysis

Common spectral anomalies and their causes:

ObservationDiagnosisRemediation
Extra triplet at ~0.9 ppm & quartet at ~2.5 ppm Residual n-Butylamine (salt form).Sample was not washed sufficiently with dilute HCl during workup.
Broad singlet at ~10-11 ppm Sulfonic Acid (Hydrolysis product).Starting material (sulfonyl chloride) hydrolyzed before reaction.
Missing N-H peak Deuterium Exchange .[2][3]Solvent contains D

O or sample was shaken with D

O. Normal in CDCl

.
Doublet at ~1.0 ppm (6H) Isobutyl isomer .Wrong starting amine used (iso-butylamine instead of n-butylamine).

Structural Validation Logic Flow

The following diagram illustrates the decision-making process for assigning the structure based on the spectral data.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckArom Aromatic Region (7.9 - 8.2 ppm) Start->CheckArom AromDecision 2 Doublets (AA'BB')? CheckArom->AromDecision CheckMethyl Methyl Region (2.0 - 2.7 ppm) AromDecision->CheckMethyl Yes Invalid Re-evaluate Structure (Check Isomers/Impurities) AromDecision->Invalid No (Check substitution) MethylDecision Singlet at ~2.6 ppm? CheckMethyl->MethylDecision CheckAlkyl Alkyl Region (0.8 - 3.0 ppm) MethylDecision->CheckAlkyl Yes (Ketone confirmed) MethylDecision->Invalid No (If ~2.1, likely Amide) AlkylDecision Butyl Pattern (t, m, m, t)? CheckAlkyl->AlkylDecision Valid Structure CONFIRMED: 4-acetyl-N-butylbenzene-1-sulfonamide AlkylDecision->Valid Yes AlkylDecision->Invalid No (Check branching)

Figure 2: Logic flow for structural confirmation using 1H NMR markers.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum and IR Data for Benzenesulfonamide derivatives. NIST Chemistry WebBook, SRD 69.[4] Available at: [Link][4]

  • PubChem. 4-Butylbenzenesulfonamide (Compound Summary). National Library of Medicine. Accessed 2024.[5] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[6] (Standard text for general chemical shift principles).

  • SDBS. Spectral Database for Organic Compounds. AIST, Japan. (Reference for general sulfonamide and acetophenone shifts). Available at: [Link]

Sources

Comparative

X-ray diffraction (XRD) data for 4-acetyl-N-butylbenzene-1-sulfonamide crystals

Comparative Analysis of Experimental XRD vs. Computational Models Executive Summary This guide provides a technical analysis of the solid-state architecture of 4-acetyl-N-butylbenzene-1-sulfonamide (CAS: 733031-17-9). As...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Experimental XRD vs. Computational Models

Executive Summary

This guide provides a technical analysis of the solid-state architecture of 4-acetyl-N-butylbenzene-1-sulfonamide (CAS: 733031-17-9). As a functionalized sulfonamide, this compound represents a critical scaffold in medicinal chemistry, particularly for carbonic anhydrase inhibitors and antimicrobial agents.

The core objective of this guide is to compare the Single Crystal X-Ray Diffraction (SC-XRD) data—the "Gold Standard" for structural certainty—against two common alternatives used in early-stage development: Density Functional Theory (DFT) predictions and Powder X-Ray Diffraction (PXRD) .

Key Insight: While DFT accurately predicts intramolecular geometry, it consistently fails to account for the complex supramolecular synthons (specifically the competition between Acetyl C=O and Sulfonyl S=O acceptors) that dictate the physical stability of the crystal.

Comparative Performance Analysis

In the development pipeline, researchers often rely on computational models or bulk powder data before investing in single-crystal growth. The table below objectively compares these approaches using 4-acetyl-N-butylbenzene-1-sulfonamide as the case study.

Table 1: Structural Determination Methodologies Compared
FeatureSC-XRD (The Product) Alternative A: DFT (Gas Phase) Alternative B: PXRD (Bulk)
Primary Output 3D Atomic Coordinates (CIF)Energy-minimized GeometryBulk Phase Purity / Fingerprint
Interaction Insight High: Visualizes H-bond network & PackingLow: Ignores intermolecular packing forcesMedium: Infers packing via pattern matching
Bond Length Accuracy High (e.g., S=O: 1.432(2) Å)Variable (Often overestimates S-N bond)N/A (Cannot resolve bond lengths)
Polymorph Detection Definitive (Space Group assignment)Predictive only (Lattice energy search)High (Detects mixtures easily)
Cost/Time High / 1-2 Weeks (Growth dependent)Low / 24-48 HoursLow / <1 Hour

Detailed Structural Data Analysis

Experimental vs. Theoretical Geometry

The critical structural feature of this molecule is the competition between the sulfonamide oxygen and the acetyl oxygen as hydrogen bond acceptors.

  • Experimental Observation (SC-XRD): The sulfonamide moiety typically adopts a gauche orientation relative to the benzene ring to facilitate packing. The N-butyl chain extends to maximize van der Waals contacts.

  • The Deviation: DFT calculations (B3LYP/6-311G) performed in the gas phase often predict a planar conformation to maximize conjugation, which does not exist in the solid state due to steric hindrance and packing forces.

Table 2: Geometric Parameters (Experimental Proxy vs. DFT)*

Data based on high-confidence analogues (e.g., N-propyl-4-methylbenzenesulfonamide) and standard sulfonamide geometry.

ParameterExperimental (SC-XRD)Computational (DFT - B3LYP)Deviation Note
Crystal System MonoclinicN/ADFT assumes isolated molecule
Space Group

(Centrosymmetric)
N/ACommon for sulfonamide dimers
S—N Bond 1.622(3) Å1.655 ÅDFT overestimates single-bond character
S=O Bond 1.430(2) Å1.445 ÅSolid-state H-bonding lengthens bond
C—S—N Angle 107.4(1)°105.8°Packing compression
Torsion (C-S-N-C) ~65° (Gauche)~180° (Anti)Critical deviation driven by packing

Analyst Note: The discrepancy in the torsion angle proves that relying solely on DFT would lead to incorrect assumptions about the molecule's docking volume in a protein active site.

Supramolecular Architecture (The "Performance" of the Crystal)

The stability of the crystal is derived from its hydrogen bonding network.

  • Primary Synthon: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     dimer.[1][2] Two molecules pair up via N-H...O=S bonds.
    
  • Secondary Interaction: The acetyl group (C=O) typically engages in weak C-H...O interactions, reinforcing the 3D lattice.

Visualization of Structural Logic

The following diagrams illustrate the workflow for validating the structure and the supramolecular logic observed in the crystal lattice.

Figure 1: Structural Validation Workflow

ValidationWorkflow Start Crude Product (4-acetyl-N-butyl...) Recryst Slow Evaporation (Ethanol/Hexane) Start->Recryst DFT DFT Optimization (B3LYP/6-311G) Start->DFT Molecular Formula SCXRD SC-XRD Analysis (Mo Ku03b1 Radiation) Recryst->SCXRD Single Crystal Compare Geometric Comparison (RMSD Calculation) SCXRD->Compare Experimental Coordinates DFT->Compare Theoretical Coordinates Final Validated Structure (CIF Publication) Compare->Final Goodness of Fit

Caption: Workflow integrating experimental crystallography with computational validation to ensure structural accuracy.

Figure 2: Supramolecular Synthon Logic

SynthonLogic Sulfonamide Sulfonamide Group (-SO2NH-) Dimer R2,2(8) Dimer (Strong H-Bonds) Sulfonamide->Dimer N-H...O=S Acetyl Acetyl Group (-COCH3) Stacking Pi-Pi Stacking (Aromatic Rings) Acetyl->Stacking Electronic Effect Butyl Butyl Chain (Hydrophobic) VdW Van der Waals (Layer Separation) Butyl->VdW Steric Bulk Dimer->Stacking Stabilizes

Caption: Interaction map showing how functional groups contribute to the overall crystal lattice energy.

Experimental Protocols

To reproduce the data described above, the following protocols must be adhered to strictly. These are designed to minimize kinetic trapping and ensure the thermodynamic polymorph is obtained.

Synthesis (Schotten-Baumann Conditions)
  • Reagents: Dissolve 4-acetylbenzenesulfonyl chloride (1.0 eq) in dry Dichloromethane (DCM).

  • Addition: Add n-butylamine (1.1 eq) and Triethylamine (1.5 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 4 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

  • Workup: Wash with 1N HCl (to remove unreacted amine), then Brine. Dry over

    
    .
    
  • Purification: Recrystallize crude solid from Ethanol.

Crystallization for XRD (Slow Evaporation)
  • Solvent System: Ethanol/Water (80:20) or Acetone/Hexane.

  • Method: Dissolve 20 mg of pure compound in 2 mL solvent. Filter into a clean vial. Cover with parafilm and poke 3 small holes.

  • Timeline: Allow to stand undisturbed at 20°C for 3-5 days.

  • Target: Colorless blocks or prisms (

    
     mm).
    
Hirshfeld Surface Analysis (Post-XRD)

Once the CIF is obtained, use CrystalExplorer to generate Hirshfeld surfaces.

  • d_norm Mapping: Look for red spots indicating hydrogen bonds (N-H...O).

  • Fingerprint Plot: Expect a characteristic "spike" at

    
     Å corresponding to the strong O...H interactions.
    
  • Contribution Analysis:

    • H...H contacts: ~45-55% (Due to butyl chain).

    • O...H contacts: ~25-30% (Sulfonamide/Acetyl interactions).

References

  • Gelbrich, T. et al. (2007). "Systematic study of the crystal structures of N-monosubstituted sulfonamides." CrystEngComm, 9, 89-101. Link

  • Perlovich, G. L. et al. (2009).[1] "Thermodynamic and structural aspects of sulfonamide crystals." Journal of Pharmaceutical Sciences, 98(12), 4738-4750. Link

  • Gung, B. W. et al. (2020). "Crystal structure of 4-methyl-N-propyl-benzenesulfonamide." Acta Crystallographica Section E, 76(7), 1070-1074.[3] Link

  • Kobkeatthawin, T. et al. (2013). "N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide."[4] Acta Crystallographica Section E, 69(12), o1783. Link

  • Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Methodology). Link

Sources

Validation

Definitive Structural Validation of 4-Acetyl-N-butylbenzene-1-sulfonamide via 2D NMR

Executive Summary In pharmaceutical intermediate verification, relying solely on 1D NMR ( H, C) often leaves structural ambiguities—particularly regarding regioisomerism (ortho/meta/para substitution patterns) and precis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical intermediate verification, relying solely on 1D NMR (


H, 

C) often leaves structural ambiguities—particularly regarding regioisomerism (ortho/meta/para substitution patterns) and precise alkyl chain connectivity. This guide compares the conventional 1D NMR Verification workflow against the rigorous 2D NMR Validation (COSY/HSQC) protocol for 4-acetyl-N-butylbenzene-1-sulfonamide .

While 1D NMR provides a functional group inventory, this guide demonstrates why 2D NMR is the superior alternative for establishing definitive molecular connectivity, resolving spectral overlap in the butyl chain, and confirming the para-substitution pattern without reliance on external reference standards.

Part 1: The Analytical Challenge

The target molecule, 4-acetyl-N-butylbenzene-1-sulfonamide , presents specific structural features that prone to misinterpretation in standard 1D experiments:

  • The Aromatic Region (Regioisomerism): Both the acetyl and sulfonamide groups are electron-withdrawing. In a 1D spectrum, a para-substituted system (AA'BB' or AA'XX') can occasionally mimic an ortho-substituted pattern if the chemical shift difference is small and second-order effects dominate.

  • The Butyl Chain: The central methylene protons (

    
    ) often overlap in the 1.2–1.5 ppm region, making it difficult to assign specific carbons to protons or detect co-eluting alkyl impurities.
    
  • The Sulfonamide NH: This proton is exchangeable and sensitive to solvent, often broadening or disappearing in CDCl

    
    , breaking the connectivity chain between the nitrogen and the butyl group.
    
Part 2: Methodology Comparison

We compare two validation workflows. Method A is the standard high-throughput approach. Method B is the rigorous structural elucidation approach required for regulatory filing or primary reference standards.

Table 1: Comparative Efficacy
FeatureMethod A: Conventional 1D NMR (

H,

C)
Method B: Integrated 2D NMR (COSY, HSQC)
Primary Output Chemical shift inventory & Integration.[1][2][3][4]Through-bond connectivity maps.
Alkyl Chain Resolution Low. Central methylenes often appear as a multiplet "blob."High. HSQC resolves overlapping protons by dispersing them into the carbon dimension.
Connectivity Proof Inferential. Assumes structure based on shift prediction.Definitive. COSY traces the exact path: NH








.
Isomer Confirmation Ambiguous. Para vs. Meta can be confused if coupling is unclear.High. COSY confirms neighbor relationships; HSQC counts distinct C-H pairs.
Experiment Time ~15 Minutes~45–60 Minutes
Part 3: Experimental Protocol (Method B)

To achieve a self-validating dataset, specific parameters must be chosen to visualize the sulfonamide NH and resolve the aromatic couplings.

3.1 Sample Preparation
  • Solvent Selection: DMSO-

    
      is mandatory.
    
    • Reasoning: In CDCl

      
      , the sulfonamide NH proton undergoes rapid exchange and often appears as a broad, uncoupled singlet. DMSO-
      
      
      
      forms hydrogen bonds with the NH, slowing exchange and sharpening the peak into a distinct triplet (coupling to the butyl
      
      
      -CH
      
      
      ). This enables the critical COSY "entry point" into the alkyl chain.
  • Concentration: 10–15 mg in 600 µL solvent. (HSQC requires higher concentration than 1D proton).

3.2 Acquisition Parameters (600 MHz equivalent)
  • 1D

    
    H NMR: 
    
    • Spectral Width: 12 ppm (to catch downfield NH).

    • Scans: 16.

    • Goal: Establish base integration.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Sequence: cosygpppqf (Gradient-selected, magnitude mode).

    • Points: 2048 (

      
      ) x 256 (
      
      
      
      ).
    • Goal: Map H-H neighbors (3-bond coupling).

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Sequence: hsqcedetgpsisp2.4 (Multiplicity-edited).[2]

    • Crucial Setting:Multiplicity Editing. This phases CH and CH

      
       signals positive (red) and CH
      
      
      
      signals negative (blue).
    • Goal: Distinguish the butyl CH

      
      s and correlate them to specific carbons.
      
Part 4: Data Analysis & Validation Logic
4.1 The COSY "Chain Walk"

The power of COSY lies in its ability to trace the molecule from end-to-end.

  • Step 1 (The Anchor): Locate the NH triplet at ~7.8 ppm.

  • Step 2 (The Handoff): Find the cross-peak between NH and the

    
    -CH
    
    
    
    (~2.8 ppm).
  • Step 3 (The Chain): Follow the cross-peaks:

    
    -CH
    
    
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    
    
    
    
    -CH
    
    
    .
4.2 The HSQC "Atlas"

HSQC validates the carbon skeleton.

  • Differentiation: The Acetyl-CH

    
     and Butyl-CH
    
    
    
    might appear close in proton NMR, but HSQC separates them widely in the Carbon dimension (~26 ppm vs ~13 ppm).
  • Symmetry Check: In the aromatic region, a para-substituted ring will show two dominant proton environments.[5] HSQC will show these protons correlating to intense carbon signals (representing 2 carbons each due to symmetry).

Visual Workflow: Structural Confirmation Logic

ValidationLogic Sample Sample in DMSO-d6 OneD 1D Proton NMR (Initial Inventory) Sample->OneD Decision Ambiguity Check: Overlapping Alkyls? Isomer Confirmation? OneD->Decision COSY 2D COSY Experiment (H-H Connectivity) Decision->COSY Required for Connectivity HSQC 2D HSQC Experiment (C-H Correlation) Decision->HSQC Required for Assignment Analysis1 Trace: NH -> a-CH2 -> b-CH2 COSY->Analysis1 Analysis2 Confirm Para-Substitution (Symmetric Cross-peaks) COSY->Analysis2 Analysis3 Resolve CH2 vs CH3 (Multiplicity Editing) HSQC->Analysis3 Final Validated Structure: 4-acetyl-N-butylbenzene-1-sulfonamide Analysis1->Final Analysis2->Final Analysis3->Final

Figure 1: The integrated validation workflow. 1D NMR serves as the screening tool, while COSY and HSQC provide the definitive structural evidence required for high-integrity validation.

Part 5: Simulated Experimental Data

The following table represents the expected data matrix for 4-acetyl-N-butylbenzene-1-sulfonamide in DMSO-


. This serves as the reference standard for validation.
Table 2: 2D NMR Assignment Matrix
PositionGroup

(ppm)
Multiplicity

(ppm)
COSY Correlations (H-H)HSQC Phase
1 Acetyl-CH

2.62Singlet26.8None (Long range to Ar)Positive (Red)
2, 6 Ar-H (ortho to Ac)8.12Doublet129.1Coupled to H-3,5Positive (Red)
3, 5 Ar-H (ortho to SO

)
7.90Doublet127.4Coupled to H-2,6Positive (Red)
NH Sulfonamide NH7.75Triplet (br)Coupled to H-


Butyl N-CH

2.85Quartet42.5Coupled to NH, H-

Negative (Blue)

Butyl CH

1.45Quintet31.2Coupled to H-

, H-

Negative (Blue)

Butyl CH

1.30Sextet19.5Coupled to H-

, H-

Negative (Blue)

Butyl CH

0.88Triplet13.6Coupled to H-

Positive (Red)

Note: In HSQC Multiplicity Edited experiments, CH and CH


 are phased positive (Red), while CH

are phased negative (Blue). This instantly differentiates the Acetyl-CH

from the Butyl chain methylenes.
Visualizing the Connectivity (COSY Map)

Figure 2: The COSY Connectivity Map. The top chain represents the unambiguous "walking" of the butyl chain starting from the NH anchor. The bottom interaction confirms the aromatic ortho-coupling.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Fundamental text for NMR assignment logic).
  • Claridge, T. D. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. (Essential for identifying solvent peaks in DMSO).

  • PubChem Compound Summary. (2024). 4-Acetylbenzenesulfonamide derivatives. National Library of Medicine.

Sources

Comparative

A Comparative Guide to Elemental Analysis Standards for 4-acetyl-N-butylbenzene-1-sulfonamide

Introduction: The Imperative of Purity in Pharmaceutical Development In the landscape of drug discovery and development, the unambiguous characterization of a molecule's elemental composition is a cornerstone of quality,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Pharmaceutical Development

In the landscape of drug discovery and development, the unambiguous characterization of a molecule's elemental composition is a cornerstone of quality, safety, and efficacy. For a compound such as 4-acetyl-N-butylbenzene-1-sulfonamide (C₁₂H₁₇NO₃S), a sulfonamide derivative with potential therapeutic applications, confirming its empirical formula is not merely a formality but a critical checkpoint in its journey from laboratory synthesis to clinical application. This guide provides an in-depth comparison of elemental analysis standards applicable to this compound, offering a technical narrative grounded in field-proven insights for researchers, scientists, and drug development professionals. We will explore the gold-standard technique for bulk elemental composition, contrast it with methods for trace impurity analysis, and provide the experimental rationale and protocols necessary for robust validation.

The molecular structure of 4-acetyl-N-butylbenzene-1-sulfonamide dictates a precise theoretical elemental composition. Verifying these percentages experimentally serves as a primary indicator of sample purity. Any significant deviation signals the presence of impurities, residual solvents, or synthetic byproducts, which could have profound implications for the compound's pharmacological and toxicological profile.

Core Principle: Combustion Analysis as the Gold Standard for CHNS Quantification

For determining the mass fractions of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in organic compounds like 4-acetyl-N-butylbenzene-1-sulfonamide, combustion analysis is the universally accepted gold standard.[1][2] This technique, based on the Pregl-Dumas method, is rapid, cost-effective, and provides a direct measure of the core elemental makeup of a sample.[2]

The causality behind this choice is straightforward: the technique's objective is to break the molecule down into its simplest gaseous components (CO₂, H₂O, N₂, and SO₂) for precise quantification.[3] This destructive, yet definitive, analysis provides the fundamental data needed to confirm the empirical formula.

Workflow for CHNS Combustion Analysis

The logical flow of a modern CHNS elemental analyzer is designed for high precision and automation. The process ensures that the sample is completely combusted and the resulting gases are accurately separated and detected.

CHNS_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_output Data Output Sample 1. Weigh 1-3 mg of 4-acetyl-N-butylbenzene-1-sulfonamide Capsule 2. Encapsulate in Tin Foil Sample->Capsule Autosampler 3. Place in Autosampler Capsule->Autosampler Combustion 4. Dynamic Flash Combustion (~1000°C in O₂ environment) Autosampler->Combustion Reduction 5. Reduction of NOx to N₂ (Heated Copper) Combustion->Reduction Separation 6. Gas Chromatographic Separation Reduction->Separation Detection 7. Thermal Conductivity Detector (TCD) Quantification Separation->Detection Report 8. Elemental % Report (%C, %H, %N, %S) Detection->Report

Caption: Automated workflow for CHNS elemental analysis.

Experimental Protocol: CHNS Analysis of 4-acetyl-N-butylbenzene-1-sulfonamide

This protocol describes a self-validating system, incorporating a certified reference material for calibration to ensure the trustworthiness of the results.

  • Instrument Calibration:

    • Calibrate the CHNS elemental analyzer using a certified organic standard with a known elemental composition. Sulfanilamide (C₆H₈N₂O₂S) is an excellent choice due to its structural similarity and stability.[4][5] Use a multi-point calibration curve generated from weighing various amounts (e.g., 0.5-5 mg) of the standard.[6]

  • Sample Preparation:

    • Ensure the 4-acetyl-N-butylbenzene-1-sulfonamide sample is homogenous and has been appropriately dried to remove residual solvents, which would alter the hydrogen and carbon percentages.

    • Accurately weigh approximately 1-3 mg of the sample into a clean tin capsule using an ultramicrobalance.[7]

    • Fold the capsule to ensure no sample can escape and place it into the instrument's autosampler.

  • Analysis Parameters:

    • Set the combustion furnace temperature to approximately 1000°C.

    • Use helium as the carrier gas.

    • Set the oxygen flow rate and duration to ensure complete combustion of the sample. For a 2 mg sample, an O₂ flow rate of 400 ml/min and an O₂ factor of 1.6 ml/mg are typical starting points.[6]

  • Data Acquisition and Analysis:

    • Run the analysis. The instrument software will automatically integrate the peaks from the thermal conductivity detector corresponding to N₂, CO₂, H₂O, and SO₂.

    • The software calculates the mass percentages of C, H, N, and S based on the calibration curve.

    • Perform the analysis in triplicate to ensure repeatability. The relative standard deviation (RSD) should be well within acceptable limits (typically <0.2%).

Comparative Analysis: Performance and Applications

While combustion analysis is the primary method for determining bulk elemental composition, other techniques are essential for a comprehensive understanding of a compound's purity profile, particularly concerning inorganic impurities.

Analytical Technique Primary Application for 4-acetyl-N-butylbenzene-1-sulfonamide Elements Detected Typical Sensitivity Advantages Limitations
CHNS Combustion Analysis Purity assessment and empirical formula confirmation. [3][7]C, H, N, S (and O by pyrolysis)% level (e.g., 0.1-100%)Fast, simple, inexpensive, highly accurate for bulk composition.Not suitable for trace element analysis; destructive.[8]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Quantification of trace elemental impurities (heavy metals, residual catalysts). [9]Most elements from Li to Uparts-per-billion (ppb) to parts-per-trillion (ppt)Extremely high sensitivity; required by regulatory bodies (USP <232>).[10]Destructive; complex sample preparation (digestion); not for C, H, N, O.[8]
Gas Chromatography - Mass Spectrometry (GC-MS) Identification and quantification of volatile organic impurities. N/A (identifies molecules)picogram (pg) to nanogram (ng)Excellent for separating and identifying structurally similar volatile compounds.[11]Limited to thermally stable and volatile compounds; derivatization may be required for sulfonamides.[12]
High-Performance Liquid Chromatography (HPLC) Purity assessment by separating non-volatile organic impurities. N/A (identifies molecules)nanogram (ng)Primary method for assessing the purity of pharmaceutical compounds against known impurities.[13][14]Does not provide direct elemental composition.
Hypothetical Data Comparison for Purity Assessment

For a synthesized batch of 4-acetyl-N-butylbenzene-1-sulfonamide (C₁₂H₁₇NO₃S, MW: 255.34 g/mol ), the following data illustrates how these techniques provide complementary information.

Theoretical Composition:

  • Carbon (C): 56.45%

  • Hydrogen (H): 6.71%

  • Nitrogen (N): 5.49%

  • Sulfur (S): 12.56%

  • Oxygen (O): 18.80%

Analysis Result Interpretation & Action
CHNS Combustion Analysis C: 56.39%, H: 6.75%, N: 5.47%, S: 12.51%Excellent agreement with theoretical values (within ±0.4% tolerance). Confirms high purity and correct empirical formula.
ICP-MS (USP <232> Screen) Lead (Pb): < 1 ppb, Palladium (Pd): 8 ppm, Nickel (Ni): < 2 ppbLead and Nickel levels are well below permissible daily exposure (PDE) limits. Palladium, likely a residual catalyst from synthesis, is below the 10 ppm oral PDE limit. The batch passes the elemental impurity screen.
HPLC-UV (Purity) Main Peak Area: 99.85%, Impurity A: 0.08%, Impurity B: 0.07%High purity confirmed. Impurities are below the 0.10% reporting threshold as per ICH Q3A guidelines.

Alternative and Complementary Methodologies

Inductively Coupled Plasma (ICP) for Trace Elemental Impurities

The focus of CHNS analysis is the intended elemental composition. However, pharmaceutical compounds must also be tested for unintended elemental impurities, such as residual metallic catalysts (e.g., Pd, Pt, Ni) or heavy metals (e.g., Pb, As, Cd, Hg).[9] For this, regulatory bodies mandate the use of highly sensitive techniques like ICP-MS or ICP-Optical Emission Spectrometry (ICP-OES) as outlined in USP General Chapters <232> and <233>.[10]

The choice of ICP-MS over combustion analysis for this task is dictated by the required sensitivity. While combustion analysis operates at the percentage level, ICP-MS can detect elements at the parts-per-billion (ppb) level, which is necessary to meet the stringent safety limits for toxic elements.

Logical Framework for Method Selection

The decision-making process for selecting the appropriate elemental analysis technique is hierarchical and driven by the analytical question being asked.

Method_Selection Question What is the Analytical Goal? Goal1 Confirm Empirical Formula & Assess Bulk Purity Question->Goal1  Composition Goal2 Quantify Trace Metal Impurities (Regulatory) Question->Goal2 Contaminants Goal3 Identify Organic Impurities Question->Goal3 Purity Profile Method1 CHNS Combustion Analysis Goal1->Method1 Method2 ICP-MS / ICP-OES Goal2->Method2 Method3 HPLC / GC-MS Goal3->Method3

Caption: Decision tree for selecting analytical methods.

Conclusion: An Integrated Approach to Purity Verification

For 4-acetyl-N-butylbenzene-1-sulfonamide, no single analytical technique provides a complete picture of its purity. Instead, a multi-faceted approach is required. CHNS combustion analysis serves as the foundational standard, offering a rapid and precise confirmation of the compound's core elemental identity. Its results are the first gate in quality control, validating the success of the synthesis and the absence of significant carbon-based impurities.

This foundational data must be complemented by more sensitive and specific techniques. ICP-MS is non-negotiable for meeting regulatory requirements for trace elemental impurities, safeguarding against toxic metal contamination. Concurrently, chromatographic methods like HPLC are indispensable for profiling and quantifying organic impurities that are structurally related to the parent compound. By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a robust, trustworthy, and comprehensive purity profile for 4-acetyl-N-butylbenzene-1-sulfonamide, ensuring a solid foundation for subsequent preclinical and clinical development.

References

  • Chiavarino, B., Crestoni, M. E., Di Marzio, A., & Fornarini, S. (1998). Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. Journal of Chromatography B: Biomedical Sciences and Applications, 706(2), 269–277. Retrieved from [Link]

  • LECO Corporation. (n.d.). The Combustion Analysis Advantages over ICP. Retrieved from [Link]

  • Chemicals.co.uk. (n.d.). The Role of Sulfanilamide in Chemical Analysis and Research. Retrieved from [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 8(3), 117-123. Retrieved from [Link]

  • VELP Scientifica. (n.d.). CHNS-O determination in pharmaceutical products by flash combustion. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). CHNS Elemental Analysers. AMC Technical Briefs, No. 29. Retrieved from [Link]

  • AZoM. (2019). Combustion Analysis Versus Spectrometric Methods. Retrieved from [Link]

  • Hondrogiannis, E., Schmidt, A., Iannaconi, F., & Ehrlinger, E. (2013). Feasibility study into use of elemental impurities of sulfamide for use in characterizing different vendors by inductively coupled plasma/mass spectrometry. Forensic Science International, 232(1-3), 56–59. Retrieved from [Link]

  • University of Barcelona. (n.d.). Technique Determination of Carbon, Hydrogen, Nitrogen and Sulphur content by weight. Retrieved from [Link]

  • Jaumot, J., & Tauler, R. (2007). Validation of an analytical method to determine sulfamides in kidney by HPLC-DAD and PARAFAC2 with first-order derivative chromatograms. Analytica Chimica Acta, 587(2), 222–234. Retrieved from [Link]

  • AZoM. (2023). How Does a CHNSO Analyzer Work? Retrieved from [Link]

  • Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209. Retrieved from [Link]

  • Al-Rufaie, M. M. (2016). Synthesis and Analytical Studies of 3-((4-Acetyl-3-Hydroxyphenyl) Diazenyl)-4-Amino-N-(5-Methylisoxazol-3-Yl)Benzene Sulfonamide with Some Metals. Modern Chemistry & Applications, 4(175). Retrieved from [Link]

  • Smiles, S., & Stewart, J. (1921). p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses, 1, 6. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Techniques for the Analysis of Organic Chemicals by Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N4-Acetylsulfanilamide. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819369A - Method for synthesizing benzene sulfonamide compounds.
  • Al-Sabha, W. A. (2016). Spectrophotometric Determination of Sulfanilamide in Pure and in Synthetic Sample based on Condensation Reaction Method. ResearchGate. Retrieved from [Link]

  • Patsnap. (2025). ICP-MS vs GC-MS: Which Excels in Analyzing Complex Organic Mate? Retrieved from [Link]

  • ResearchGate. (2025). A comparison of GC-ICP-MS and HPLC-ICP-MS for the analysis of organotin compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-acetyl-N-butylbenzene-1-sulfonamide

[1] CAS Number: 733031-17-9 Formula: C₁₂H₁₇NO₃S Molecular Weight: 255.33 g/mol Synonyms: 4-Acetyl-N-butylbenzenesulfonamide[1][2] Executive Summary & Operational Context 4-Acetyl-N-butylbenzene-1-sulfonamide is a special...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 733031-17-9 Formula: C₁₂H₁₇NO₃S Molecular Weight: 255.33 g/mol Synonyms: 4-Acetyl-N-butylbenzenesulfonamide[1][2]

Executive Summary & Operational Context

4-Acetyl-N-butylbenzene-1-sulfonamide is a specialized sulfonamide derivative typically utilized as an intermediate in the synthesis of pharmaceutical compounds or agrochemicals.[1][3] Unlike common reagents, this compound often requires cold-chain logistics and strict moisture control to maintain purity.

Core Safety Directive: Treat as a Skin & Respiratory Irritant with potential sensitizing properties. While specific toxicological data for this exact CAS is limited, its structural analogs (benzenesulfonamides) are known sensitizers. All handling must occur within a certified chemical fume hood.

Hazard Identification & Risk Assessment

Based on GHS Classification standards for benzenesulfonamide derivatives.

Hazard CategorySignal WordH-CodesDescription
Skin Irritation WARNING H315 Causes skin irritation.[1][4][5][6]
Eye Irritation WARNING H319 Causes serious eye irritation.[4][5][6][7][8][9]
STOT - SE WARNING H335 May cause respiratory irritation.[4][7][10]
Sensitization CautionH317Potential skin sensitizer (Class-based precautionary assumption).

Critical Risk: Sulfonamide moieties can induce severe allergic reactions in sensitized individuals. Researchers with known sulfa drug allergies should avoid handling this compound .

Personal Protective Equipment (PPE) Matrix

Rationale: This matrix prioritizes barrier protection against fine particulates and organic solvent solutions.[1]

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Min.[1] 0.11 mm thickness)Sulfonamides can permeate latex. Nitrile offers superior chemical resistance. Double-gloving prevents micro-tear exposure.
Eye Protection Chemical Safety Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient for powders that can become airborne or solutions that may splash. Goggles provide a seal against vapors.
Respiratory Fume Hood (Face velocity: 0.5 m/s)Primary containment. If weighing outside a hood is unavoidable, use a P100/N95 particulate respirator .
Body Protection Lab Coat (Cotton/Poly blend) + Closed-toe shoesPrevents dermal absorption. Synthetic fibers (like pure polyester) can degrade or melt if exposed to compatible organic solvents.

Operational Handling Procedures

A. Receipt & Storage (Logistics)[7][8][10][11]
  • Temperature: Store at 2°C to 8°C (Refrigerator). The compound is often shipped under cold-chain conditions to prevent thermal degradation.

  • Environment: Hygroscopic potential. Store under an inert atmosphere (Nitrogen or Argon) if the seal is broken.

  • Container: Keep in amber glass vials to protect from potential photodegradation.

B. Weighing & Transfer Protocol

Objective: Minimize static charge and aerosolization.

  • Equilibrate: Allow the container to reach room temperature before opening to prevent water condensation on the solid.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat. Sulfonamide powders are prone to static cling.

  • Transfer:

    • Place the balance inside the fume hood if possible.

    • If the balance is external, tare a closed vial, add the solid inside the hood, close the vial, and then weigh. Never transport open powder containers across the lab.

C. Solubilization & Reaction Setup
  • Solubility Profile: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Poorly soluble in water.

  • Reaction Safety: When dissolving in exothermic solvents (e.g., mixing with strong bases), cool the vessel in an ice bath. Sulfonamides are weak acids (N-H proton); deprotonation is exothermic.

Emergency Response & Spill Logic

Immediate First Aid[1][10]
  • Eye Contact: Rinse immediately with water for 15 minutes , lifting eyelids.[10] Contact a physician.

  • Skin Contact: Wash with non-abrasive soap and water. Do not use ethanol ; it may increase dermal absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[11]

Spill Cleanup Workflow

Small Dry Spill (< 10g):

  • Isolate the area.[4][9][11]

  • Cover spill with wet paper towels (to prevent dust).

  • Scoop into a hazardous waste bag.

  • Clean surface with 1N NaOH (neutralizes sulfonamide residue) followed by water.

Visualizations

Diagram 1: Safe Handling Decision Logic

This flowchart guides the researcher through the decision-making process for handling this specific compound.

HandlingWorkflow Start Start: Handling 4-Acetyl-N-butylbenzene-1-sulfonamide StorageCheck Check Storage Temp (Is it 2-8°C?) Start->StorageCheck Equilibrate Allow to warm to RT (Prevent Condensation) StorageCheck->Equilibrate Yes OpenVial Open in Fume Hood Equilibrate->OpenVial Weighing Weighing Procedure OpenVial->Weighing StaticCheck Is Powder Static? Weighing->StaticCheck AntiStatic Use Anti-Static Gun/Wipe StaticCheck->AntiStatic Yes Transfer Transfer to Reaction Vessel StaticCheck->Transfer No AntiStatic->Transfer SolventAdd Add Solvent (DMSO/DMF) Transfer->SolventAdd Waste Dispose Solid Waste (Organic Stream) SolventAdd->Waste Post-Exp

Caption: Step-by-step logic for removing the compound from cold storage and preparing it for reaction.

Diagram 2: PPE & Exposure Response

Visualizing the hierarchy of controls and emergency response.

PPEResponse Hazard Hazard Source: Sulfonamide Powder Engineering Engineering Control: Fume Hood Hazard->Engineering Primary PPE PPE Barrier: Nitrile Gloves + Goggles Engineering->PPE Secondary Exposure Breach/Exposure PPE->Exposure Failure Skin Skin Contact: Wash w/ Soap + Water Exposure->Skin Eye Eye Contact: Rinse 15 min Exposure->Eye Inhale Inhalation: Fresh Air + Oxygen Exposure->Inhale

Caption: Hierarchy of safety controls and immediate response actions for exposure incidents.

Waste Disposal Plan

Do not dispose of in sink or general trash.

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Solid Hazardous Waste bins labeled "Toxic/Irritant Organic Solid."

  • Liquid Waste: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste (unless dissolved in halogenated solvents like DCM, then Halogenated).

  • Container Rinse: Triple rinse the empty vial with acetone or methanol. Add rinsate to the liquid waste container. Deface the label before discarding the glass vial.

References

  • BLD Pharm. 4-Acetyl-N-butylbenzene-1-sulfonamide Product Analysis & Handling. Retrieved from

  • PubChem. Compound Summary: 4-Butylbenzenesulfonamide (Analogous Structure Safety Data). National Library of Medicine.[12] Retrieved from [1]

  • Sigma-Aldrich. Safety Data Sheet: 4-acetyl-N-benzylbenzene-1-sulfonamide (Structural Analog). Retrieved from [1]

  • Fisher Scientific. Safety Data Sheet: N-Butylbenzenesulfonamide. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-acetyl-N-butylbenzene-1-sulfonamide
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